molecular formula C6H9F2N B3353691 4-(Difluoromethylidene)piperidine CAS No. 561307-32-2

4-(Difluoromethylidene)piperidine

Cat. No.: B3353691
CAS No.: 561307-32-2
M. Wt: 133.14 g/mol
InChI Key: WVIJOUFQYFUXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethylidene)piperidine hydrochloride (CAS 208245-66-3) is a fluorinated piperidine derivative offered as a high-purity building block for chemical synthesis and life sciences research. This compound is characterized by a difluoromethylidene group at the 4-position of the piperidine ring, a feature that can significantly alter the molecule's electronic properties, metabolic stability, and lipophilicity compared to non-fluorinated analogs. Such modifications are highly valuable in medicinal chemistry for optimizing the properties of lead compounds . With a molecular formula of C 6 H 9 F 2 N·HCl and a molecular weight of 169.60 g/mol, this reagent serves as a versatile intermediate. Fluorinated building blocks like this one are essential in the development of pharmaceuticals and agrochemicals, as well as in materials science for creating novel organic materials . The incorporation of fluorine atoms is a common strategy to improve a molecule's binding affinity, membrane permeability, and overall bioavailability. This product is provided with a minimum purity of 95% and is intended for research applications only. It is strictly not for diagnostic, therapeutic, or any other human use. Handling and Safety: This compound requires careful handling. Refer to the Safety Data Sheet (SDS) for comprehensive hazard information. It may cause skin and serious eye irritation, and may be harmful if swallowed or if respiratory irritation occurs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(difluoromethylidene)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N/c7-6(8)5-1-3-9-4-2-5/h9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIJOUFQYFUXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634252
Record name 4-(Difluoromethylidene)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561307-32-2
Record name 4-(Difluoromethylidene)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 4-(Difluoromethylidene)piperidine

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets.[3] When combined with the unique properties of fluorine, specifically the difluoromethylidene group, the resulting 4-(difluoromethylidene)piperidine scaffold represents a compelling, albeit underexplored, platform for novel drug discovery.

The introduction of a difluoromethyl group can significantly modulate the physicochemical and pharmacokinetic properties of a molecule. This group can act as a bioisostere for a carbonyl or hydroxyl group, enhance metabolic stability by blocking sites of oxidation, and increase binding affinity by forming favorable interactions with protein targets. This guide provides a comprehensive overview of the predicted physicochemical characteristics, synthetic considerations, and potential applications of 4-(difluoromethylidene)piperidine, offering a foundational understanding for researchers looking to leverage this promising scaffold. While direct experimental data for this specific molecule is scarce in publicly available literature[4], this guide synthesizes information from closely related analogs and fundamental chemical principles to provide a robust predictive profile.

Predicted Physicochemical Properties

The physicochemical properties of 4-(difluoromethylidene)piperidine are crucial for its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key predicted and calculated properties.

PropertyPredicted/Calculated ValueSource/Method
Molecular Formula C6H9F2NPubChem[4]
Molecular Weight 133.14 g/mol PubChem[4]
Monoisotopic Mass 133.07031 DaPubChem[4]
XlogP 0.6PubChem (Predicted)[4]
Boiling Point ~130-150 °CEstimated based on analogs
pKa (of conjugate acid) ~8.5-9.5Estimated based on analogs[5]
Solubility Miscible with water and polar organic solventsInferred from piperidine[6][7]

Discussion of Properties:

  • Lipophilicity (XlogP): The predicted XlogP of 0.6 suggests that 4-(difluoromethylidene)piperidine is a relatively polar molecule. This is a favorable property for CNS-targeting drugs where a balance between lipophilicity for blood-brain barrier penetration and aqueous solubility is required.

  • Boiling Point: The boiling point is estimated to be slightly higher than that of piperidine (106 °C)[7][8] due to the increased molecular weight and polarity imparted by the difluoromethylidene group.

  • pKa: The basicity of the piperidine nitrogen is expected to be slightly lower than that of piperidine itself (pKa of conjugate acid ~11.22)[8] due to the electron-withdrawing effect of the nearby difluoromethylidene group.

  • Solubility: Similar to piperidine, this compound is expected to be miscible with water and a range of organic solvents, facilitating its use in various reaction conditions and for formulation development.

Proposed Synthetic Pathways

A proposed synthetic workflow is outlined below:

G cluster_0 Synthesis of 4-(Difluoromethylidene)piperidine A N-Protected-4-piperidone D N-Protected-4-(difluoromethylidene)piperidine A->D Olefination B Wittig-type Reagent (e.g., (Difluoromethyl)triphenylphosphonium bromide) B->D C Base (e.g., n-BuLi, NaH) C->D F 4-(Difluoromethylidene)piperidine D->F Removal of Protecting Group E Deprotection (e.g., H2/Pd, TFA) E->F

Caption: Proposed synthetic workflow for 4-(Difluoromethylidene)piperidine.

Experimental Protocol: A Hypothetical Synthesis

The following protocol outlines a plausible, though not yet experimentally verified, synthesis of 4-(difluoromethylidene)piperidine.

Step 1: Olefination of N-Boc-4-piperidone

  • To a stirred suspension of (difluoromethyl)triphenylphosphonium bromide (1.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise.

  • Allow the resulting ylide solution to stir at -78 °C for 1 hour.

  • Add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-Boc-4-(difluoromethylidene)piperidine.

Step 2: Deprotection to Yield 4-(Difluoromethylidene)piperidine

  • Dissolve the N-Boc-4-(difluoromethylidene)piperidine from the previous step in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the title compound.

Anticipated Spectroscopic Characteristics

The structural elucidation of 4-(difluoromethylidene)piperidine would rely on a combination of spectroscopic techniques. The expected key features are detailed below.

¹H NMR:

  • Piperidine Protons: A complex multiplet pattern is expected for the methylene protons on the piperidine ring. Protons alpha to the nitrogen (C2 and C6) would likely appear as a multiplet in the range of 2.8-3.2 ppm. Protons adjacent to the double bond (C3 and C5) would be expected in the range of 2.4-2.8 ppm.

  • NH Proton: A broad singlet, the chemical shift of which would be dependent on solvent and concentration, is expected for the N-H proton.

¹³C NMR:

  • Difluoromethylene Carbon: A triplet with a large one-bond C-F coupling constant (¹JCF) in the range of 240-250 Hz is expected for the =CF₂ carbon.

  • Quaternary Carbon (C4): The C4 carbon of the piperidine ring will also show coupling to the fluorine atoms.

  • Piperidine Carbons: The chemical shifts for the piperidine carbons would be influenced by the difluoromethylidene group.

¹⁹F NMR:

  • A singlet or a complex multiplet depending on the coupling with the adjacent protons would be observed.

Infrared (IR) Spectroscopy:

  • N-H Stretch: A characteristic stretching vibration in the range of 3300-3500 cm⁻¹.

  • C=C Stretch: A stretching vibration for the exocyclic double bond around 1650-1700 cm⁻¹.

  • C-F Stretch: Strong absorption bands in the region of 1000-1200 cm⁻¹ corresponding to the C-F bonds.

Mass Spectrometry (MS):

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) would be observed at m/z 133.

  • Fragmentation: Common fragmentation pathways for piperidines involve α-cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions.[9]

Reactivity and Stability

The reactivity of 4-(difluoromethylidene)piperidine is dictated by two main functional groups: the piperidine nitrogen and the difluoromethylidene group.

  • Piperidine Nitrogen: The nitrogen atom is basic and nucleophilic, readily undergoing reactions such as N-alkylation, N-acylation, and salt formation with acids.[10]

  • Difluoromethylidene Group: The exocyclic double bond is electron-deficient due to the two fluorine atoms and could be susceptible to nucleophilic attack. It is generally more stable than a non-fluorinated double bond towards electrophilic addition.

The compound is expected to be reasonably stable under normal storage conditions.

Applications in Drug Discovery

The 4-(difluoromethylidene)piperidine scaffold is a promising starting point for the design of novel therapeutics, particularly for targets in the central nervous system. The incorporation of the difluoro group can confer desirable properties such as increased metabolic stability and enhanced binding affinity.

Potential Therapeutic Areas:

  • Dopamine Receptor Ligands: Fluorinated piperidines have been explored as dopamine D4 receptor antagonists.[11][12] The 4-(difluoromethylidene)piperidine core could be elaborated to generate novel ligands with improved selectivity and pharmacokinetic profiles.

  • CNS Disorders: The piperidine moiety is a common feature in drugs targeting a wide range of CNS disorders, including schizophrenia, depression, and anxiety.[1][13] The unique electronic properties of the difluoromethylidene group could be exploited to fine-tune the activity of these agents.

  • Enzyme Inhibitors: The ability of the difluoromethyl group to act as a bioisostere for other functional groups makes this scaffold attractive for the design of enzyme inhibitors.

The logical progression for utilizing this scaffold in a drug discovery program is depicted below:

G cluster_1 Drug Discovery Workflow Scaffold 4-(Difluoromethylidene)piperidine Scaffold Library Library Synthesis (N-functionalization) Scaffold->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Drug discovery workflow utilizing the 4-(Difluoromethylidene)piperidine scaffold.

Conclusion

4-(Difluoromethylidene)piperidine represents a valuable, yet underexplored, scaffold for medicinal chemistry. Its predicted physicochemical properties, including moderate lipophilicity and aqueous solubility, make it an attractive starting point for the design of novel therapeutics. While direct experimental data is limited, this guide provides a solid, predictive foundation based on the known chemistry of related compounds. The proposed synthetic routes are feasible with standard organic chemistry techniques, and the anticipated spectroscopic signatures provide a clear roadmap for characterization. For researchers and drug development professionals, the 4-(difluoromethylidene)piperidine scaffold offers a promising avenue for the discovery of next-generation therapies with improved efficacy and pharmacokinetic profiles.

References

  • Chemsrc. 4-(Difluoromethyl)piperidine hydrochloride. [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]

  • ChemZQ. 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride. [Link]

  • ResearchGate. Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. [Link]

  • PubMed. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

  • Cheméo. Chemical Properties of 4-Trifluoromethylpiperidine (CAS 657-36-3). [Link]

  • PubChem. 4-(difluoromethylidene)piperidine hydrochloride. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • Google Patents. Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Royal Society of Chemistry. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • White Rose Research Online. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • Wikipedia. Piperidine. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Cheméo. Piperidine (CAS 110-89-4). [Link]

  • NIST WebBook. Piperidine, 4-(diphenylmethyl)-. [Link]

  • PubChem. 4,4-Difluoropiperidine. [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

  • ResearchGate. IR spectra of 4-piperidinemethanol solutions in the high (top, a) and... [Link]

  • ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. [Link]

  • CDC Stacks. Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. [Link]

  • ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... [Link]

  • NIST WebBook. Piperidine. [Link]

  • Cheméo. Chemical Properties of Piperidine, 4-(diphenylmethyl)- (CAS 19841-73-7). [Link]

Sources

Biological activity of difluoromethylidene piperidine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity and Physicochemical Profiling of Difluoromethylidene Piperidine Scaffolds

The Paradigm Shift in Fluorinated Pharmacophores

In modern medicinal chemistry, the piperidine ring is a privileged scaffold, ubiquitous in FDA-approved drugs. However, highly basic aliphatic amines often introduce severe pharmacokinetic and toxicological liabilities, including poor blood-brain barrier (BBB) penetration, phospholipidosis, and off-target hERG potassium channel blockade.

To circumvent these issues, the strategic incorporation of fluorine has become a cornerstone of rational drug design. While geminal difluorination (e.g., 4,4-difluoropiperidine) is a well-documented bioisosteric replacement, the difluoromethylidene group (=CF2) represents a structurally distinct and highly versatile motif. By introducing an exocyclic sp2-hybridized carbon substituted with two fluorine atoms, medicinal chemists can simultaneously modulate the basicity of the distal amine, lock the conformational dynamics of the ring, and enhance metabolic stability [1].

Physicochemical Causality: The "Why" Behind the Scaffold

As an application scientist, it is critical to understand that structural modifications do not operate in a vacuum; they perturb the entire electronic and conformational ecosystem of the molecule. The 4-(difluoromethylidene)piperidine scaffold exerts its biological effects through three primary physicochemical mechanisms:

A. Inductive pKa Modulation

The strong electron-withdrawing nature of the =CF2 group propagates through the sigma framework of the piperidine ring. Unlike an unsubstituted alkylidene group, the highly electronegative fluorine atoms exert a profound inductive pull (-I effect). This reduces the electron density on the piperidine nitrogen, lowering its pKa from ~11.2 (unsubstituted) to approximately 8.8. Consequently, at physiological pH (7.4), a significantly larger fraction of the molecule exists in the neutral state, which is the primary driver for enhanced passive membrane permeability.

B. Conformational Locking

The introduction of an sp2 center at the C4 position flattens that region of the piperidine ring. While standard piperidines undergo rapid chair-chair interconversions, the exocyclic double bond introduces an energetic penalty for ring-flipping, effectively locking the molecule into a rigidified chair conformation. This reduces the entropic penalty upon binding to a target receptor, often translating to higher binding affinities.

C. Bioisosterism and Metabolic Shielding

The =CF2 group acts as a non-enolizable, lipophilic bioisostere for carbonyl groups (ketones/amides) and gem-dimethyl groups. Furthermore, the strong C-F bonds and the steric shielding provided by the fluorine atoms protect the exocyclic double bond from epoxidation by Cytochrome P450 enzymes, a common metabolic liability of standard olefins.

Quantitative Physicochemical Comparison

To illustrate the impact of these modifications, the following table summarizes the comparative physicochemical properties of piperidine derivatives:

PropertyPiperidine4,4-Difluoropiperidine4-(Difluoromethylidene)piperidine
Hybridization at C4 sp3sp3sp2
Estimated pKa (Amine) ~11.2~8.2~8.8
Lipophilicity (LogP) ~0.84~1.20~1.60
Conformational State Flexible ChairChair (Steric bulk)Rigidified Chair (Flattened at C4)
Metabolic Liability at C4 High (Oxidation)LowVery Low (Steric/Electronic shielding)

Biological Activity and Target Engagement

The unique physicochemical profile of 4-(difluoromethylidene)piperidines directly translates to optimized biological activity and improved ADME/Tox profiles [2].

  • Mitigation of hERG Toxicity: The hERG channel promiscuously binds highly basic, lipophilic amines. By lowering the pKa of the piperidine nitrogen, the difluoromethylidene scaffold reduces the electrostatic interaction with the key aspartate/glutamate residues in the hERG binding pocket, drastically widening the therapeutic window.

  • CNS Penetrance: For neuro-active compounds, crossing the BBB is paramount. The increased lipophilicity (LogP) combined with the higher fraction of unionized species at pH 7.4 allows these scaffolds to seamlessly partition into the lipid bilayer of the BBB.

  • Kinase and GPCR Targeting: The rigidified chair conformation optimally projects substituents at the N1 position into deep hydrophobic pockets of kinases and G-Protein Coupled Receptors (GPCRs), while the =CF2 group can engage in multipolar interactions with backbone amides in the target binding site.

G A Piperidine Scaffold B Exocyclic =CF2 Substitution A->B C pKa Reduction (Inductive Effect) B->C D Conformational Locking (sp2) B->D E Reduced hERG Toxicity C->E F Enhanced BBB Permeability C->F G Optimized Target Engagement D->G F->G

Pharmacological optimization logic of difluoromethylidene substitution.

Self-Validating Synthetic Methodology

Synthesizing the exocyclic =CF2 group requires precise control over highly reactive intermediates. While reagents like difluoromethyl phenyl sulfone (Hu's Reagent) are excellent difluoromethylidene equivalents for primary alkyl halides [3], the conversion of a ketone (such as N-Boc-piperidin-4-one) to a difluoroalkene is most reliably achieved via a modified Wittig-type gem-difluoroolefination using dibromodifluoromethane (CF2Br2), triphenylphosphine (PPh3), and Zinc dust.

Step-by-Step Protocol: Synthesis of tert-Butyl 4-(difluoromethylidene)piperidine-1-carboxylate

Objective: Convert N-Boc-piperidin-4-one to the corresponding difluoromethylidene derivative.

1. Reagent Activation (Causality: Surface Depassivation)

  • Step: Suspend Zinc dust (3.0 eq) in dry THF under an argon atmosphere. Add a catalytic amount of 1,2-dibromoethane and reflux for 5 minutes, followed by cooling and addition of 1% TMSCl.

  • Rationale: Commercially available zinc dust is coated with an inert ZnO layer. Chemical activation is mandatory to ensure a rapid, reproducible single-electron transfer to CF2Br2, preventing sluggish initiation and low yields.

2. Phosphorane Generation (Causality: Temperature Control)

  • Step: Cool the activated zinc suspension to 0 °C. Slowly add a solution of PPh3 (3.0 eq) and CF2Br2 (1.5 eq) in dry THF dropwise over 30 minutes.

  • Rationale: The reaction between PPh3, Zn, and CF2Br2 generates the active difluoromethylidene phosphorane intermediate. This process is highly exothermic. Maintaining the temperature at 0 °C prevents the premature decomposition or polymerization of the reactive difluorocarbene species.

3. Olefination and In-Process Control

  • Step: Add N-Boc-piperidin-4-one (1.0 eq) dissolved in THF dropwise to the cold ylide solution. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation: Monitor the reaction via 19F NMR of crude aliquots. The disappearance of the CF2Br2 signal and the emergence of a distinctive doublet/multiplet around -88 ppm confirms the successful formation of the =CF2 group.

4. Workup and Isolation

  • Step: Quench the reaction with saturated aqueous NaHCO3. Filter the biphasic mixture through a pad of Celite to remove zinc salts and triphenylphosphine oxide byproducts. Extract the aqueous layer with EtOAc, dry over MgSO4, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

  • Rationale: The Celite filtration is critical; zinc salts form intractable emulsions during liquid-liquid extraction. The resulting product is a bench-stable, highly versatile building block for downstream deprotection and functionalization.

Workflow Step1 N-Boc-piperidin-4-one Step2 Add CF2Br2 / PPh3 (THF, 0°C) Step1->Step2 Step4 Phosphorane Formation & Olefination Step2->Step4 Step3 Zinc Dust Activation (Single Electron Transfer) Step3->Step2 Step5 Celite Filtration & Aqueous Workup Step4->Step5 Step6 4-(Difluoromethylidene)piperidine Isolation Step5->Step6

Synthetic workflow for 4-(difluoromethylidene)piperidine via modified Wittig olefination.

Conclusion

The difluoromethylidene piperidine scaffold is far more than a synthetic curiosity; it is a precision-engineered module for drug discovery. By understanding the causal relationship between the sp2-hybridized =CF2 group and the resulting pKa depression, conformational rigidity, and metabolic shielding, application scientists can systematically deploy this motif to rescue failing drug candidates and optimize lead compounds for challenging therapeutic targets.

References

  • PubChem. "4-(difluoromethylidene)piperidine hydrochloride (C6H9F2N) - PubChemLite." National Center for Biotechnology Information. Available at:[Link]

  • Poustforoosh, A., et al. "Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery." Current Topics in Medicinal Chemistry, 2025. Available at:[Link]

  • Prakash, G. K. S., Hu, J., Wang, Y., & Olah, G. A. "Difluoromethyl Phenyl Sulfone, a Difluoromethylidene Equivalent: Use in the Synthesis of 1,1-Difluoro-1-alkenes." Angewandte Chemie International Edition, 43(40), 5203-5206, 2004. Available at:[Link]

4-(Difluoromethylidene)piperidine mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

4-(Difluoromethylidene)piperidine: Mechanism of Action, Physicochemical Modulation, and Application in Drug Design

Executive Summary

The incorporation of fluorinated motifs into small-molecule therapeutics has fundamentally transformed modern drug discovery[1]. Among these, the 4-(difluoromethylidene)piperidine scaffold (CAS: 208245-66-3) has emerged as a highly privileged, multifaceted pharmacophore. Unlike standard heterocycles, this moiety does not possess a singular biological target; rather, its "mechanism of action" is defined by how the difluoromethylidene (=CF2) group chemically and physically modulates the parent piperidine ring to interact with biological systems.

As an application scientist, understanding the causality behind this pharmacophore’s behavior is critical. This whitepaper dissects the dual mechanisms of action of 4-(difluoromethylidene)piperidine—acting either as a metabolically robust bioisostere or as an electrophilic covalent warhead—and provides self-validating experimental protocols for its characterization.

Physicochemical Causality: The Fluorine Effect

The unsubstituted piperidine ring is ubiquitous in FDA-approved drugs but carries a significant liability: its high basicity (pKa ~11.2). At physiological pH (7.4), piperidine is >99.9% ionized, which can severely restrict passive membrane permeability (e.g., crossing the Blood-Brain Barrier) and increase the risk of off-target hERG channel binding.

The introduction of a =CF2 group at the 4-position fundamentally alters the electronic landscape of the molecule.

  • Inductive Electron Withdrawal (-I Effect): Despite being three bonds away from the nitrogen, the cumulative electronegativity of the two geminal fluorine atoms exerts a powerful electron-withdrawing effect through the sigma framework. This reduces the electron density on the nitrogen lone pair, drastically lowering its ability to accept a proton[2].

  • Lipophilicity and Solvation: The =CF2 group is highly lipophilic. Fluorine atoms hold their electrons tightly (low polarizability), which minimizes favorable dipole-dipole interactions with water compared to a highly polarized carbonyl (=O) group. This results in a higher LogD at physiological pH, driving target affinity through the hydrophobic effect[3].

Quantitative Physicochemical Profiling

To understand the magnitude of this modulation, we compare the physicochemical properties of the difluoromethylidene scaffold against its structural analogs.

CompoundC4 SubstitutionExperimental/Predicted pKa (Basic N)Lipophilicity ImpactPrimary Pharmacological Role
Piperidine Unsubstituted~11.2BaselineGeneric structural scaffold
4-Piperidone Carbonyl (=O)~9.1HydrophilicH-bond acceptor, metabolically labile
4,4-Difluoropiperidine gem-difluoro (-CF2-)8.5[4]Highly LipophilicConformationally locked bioisostere[2]
4-(Difluoromethylidene)piperidine Alkene (=CF2)~8.2 - 8.8Highly LipophilicCovalent warhead / Ketone bioisostere

Divergent Mechanisms of Action

The pharmacological mechanism of 4-(difluoromethylidene)piperidine is context-dependent, dictated entirely by the microenvironment of the target protein's active site.

Mode A: Non-Covalent Bioisosterism (Reversible)

When the target active site lacks a proximal nucleophile, the =CF2 group acts as a classic bioisostere for a carbonyl (=O) or a gem-dimethyl group[3].

  • Causality: Carbonyl groups are highly susceptible to reduction by ubiquitous in vivo aldo-keto reductases, leading to rapid drug clearance. The =CF2 group perfectly mimics the steric bulk and trigonal planar geometry (sp2 hybridization) of a ketone but is completely inert to enzymatic reduction. Furthermore, the fluorine atoms can act as weak, lipophilic hydrogen-bond acceptors, engaging target backbone amides without the desolvation penalty associated with oxygen.

Mode B: Mechanism-Based Covalent Inhibition (Irreversible)

When positioned near a nucleophilic residue (e.g., the catalytic Cys-SH of a protease or the Lys-NH2 of a kinase), the =CF2 group acts as a highly specialized electrophilic warhead.

  • Causality: The sp2 hybridized carbon of the =CF2 group is severely electron-deficient due to the strong inductive pull of the fluorines. This dramatically lowers the energy of the lowest unoccupied molecular orbital (LUMO). Upon nucleophilic attack by a thiolate, a transient carbanion intermediate is formed. To restore neutrality, the system rapidly undergoes a β -elimination of a fluoride ion ( F− ). This addition-elimination cascade forms a highly stable, irreversible fluoro-vinyl thioether adduct, permanently inactivating the enzyme.

PharmacophoreMoA A 4-(Difluoromethylidene)piperidine B Non-Covalent Bioisosterism (Reversible) A->B Target lacks nucleophile C Covalent Warhead (Irreversible) A->C Target possesses active nucleophile D Target Modulation (H-Bond Acceptor) B->D E Nucleophilic Attack (Cys/Lys Residues) C->E F Fluoride Elimination (Stable Adduct) E->F -HF

Fig 1. Divergent mechanisms of action for the 4-(difluoromethylidene)piperidine pharmacophore.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the characterization of this scaffold must rely on self-validating, orthogonal assays. Below are the definitive methodologies for profiling this pharmacophore.

Protocol 1: Thermodynamic pKa Profiling via Cosolvent Potentiometric Titration

Because 4-(difluoromethylidene)piperidine derivatives are often highly lipophilic, direct aqueous titration yields inaccurate pKa values due to precipitation.

  • Preparation: Prepare a 1 mM solution of the compound in varying ratios of Methanol/Water cosolvent systems (e.g., 30%, 40%, 50%, and 60% MeOH).

  • Titration: Perform potentiometric titration from pH 2.0 to 12.0 using 0.1 M KOH as the titrant under a nitrogen atmosphere to prevent CO2 dissolution.

  • Yasuda-Shedlovsky Extrapolation (The Causality Step): Plot the apparent pKa ( psKa​ ) against the inverse dielectric constant ( 1/ϵ ) of the respective cosolvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water ( ϵ=78.3 ).

  • Validation: This extrapolation mathematically eliminates cosolvent artifacts, yielding the true, thermodynamically rigorous aqueous pKa.

Protocol 2: LC-MS/MS Validation of Covalent Adduct Formation

To prove the mechanism-based inhibition (Mode B), one must detect the specific mass shift associated with fluoride elimination.

  • Incubation: Incubate 1 μ M of the purified target enzyme with 10 μ M of the 4-(difluoromethylidene)piperidine-based inhibitor in physiological buffer (pH 7.4) for 60 minutes at 37°C.

  • Quenching & Desalting: Quench the reaction with 0.1% Formic Acid. Pass the mixture through a C4 ZipTip to remove salts and non-covalently bound small molecules.

  • Intact Mass Spectrometry: Analyze the eluted protein via ESI-TOF MS. Deconvolute the raw charge-envelope data using MaxEnt1 software to obtain the intact mass.

  • Mass Shift Analysis (The Causality Step): Calculate the ΔMass between the apo-enzyme and the treated enzyme. A successful mechanism-based covalent inhibition will yield a mass shift of exactly [Mass of Inhibitor] - 20.00 Da (representing the loss of HF during the addition-elimination step). If the mass shift is equal to the intact inhibitor, the mechanism is a simple Michael addition without elimination.

ValidationWorkflow S1 Cosolvent Titration (pKa Profiling) S2 Yasuda-Shedlovsky Extrapolation S1->S2 Causality: Thermodynamic Accuracy S3 Intact Protein LC-MS/MS S2->S3 Proceed to Binding Assay S4 Mass Shift Analysis [M + Inhibitor - HF] S3->S4 Causality: Validate Elimination

Fig 2. Self-validating experimental workflow for physicochemical and covalent mechanism profiling.

References

  • PubChem. "4,4-Difluoropiperidine | C5H9F2N | CID 2758352". National Center for Biotechnology Information. Available at:[Link][4]

  • Meanwell, N. A. "Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery". ResearchGate. Available at:[Link][3]

  • Leroux, F. "Fluorine Chemistry - GIS CNRS Réseau du Fluor". Comptes Rendus Chimie. Available at: [Link][1]

  • National Institutes of Health (NIH). "Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold". PMC. Available at:[Link][2]

Sources

In Vitro Evaluation of 4-(Difluoromethylidene)piperidine Analogs: A Technical Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-(difluoromethylidene)piperidine scaffold represents an intriguing, yet underexplored, structural motif in medicinal chemistry. The introduction of the exocyclic difluoromethylidene group offers a unique combination of electronic properties and conformational rigidity compared to the more common 4,4-difluoropiperidine or piperidin-4-one structures. This guide provides a comprehensive framework for the in vitro evaluation of novel 4-(difluoromethylidene)piperidine analogs, designed for researchers and drug development professionals. We will detail a tiered, logical progression of assays, from initial target engagement and cellular activity to early absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiling. The causality behind experimental choices, detailed step-by-step protocols, and data interpretation strategies are elucidated to ensure scientific integrity and accelerate the identification of promising lead candidates.

Introduction: The Rationale for 4-(Difluoromethylidene)piperidine Analogs

The piperidine ring is a privileged scaffold, present in a vast number of FDA-approved drugs due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space.[1][2] The incorporation of fluorine into drug candidates is a widely used strategy to modulate key properties such as metabolic stability, pKa, lipophilicity, and binding affinity.[3]

The 4-(difluoromethylidene) moiety, C=CF₂, is a particularly interesting functional group. It acts as a bioisosteric replacement for a carbonyl group (C=O), but with significantly altered electronics.[4] The strong electron-withdrawing nature of the two fluorine atoms can influence the acidity of adjacent protons and the overall polarity of the molecule. Furthermore, the exocyclic double bond introduces a degree of planar rigidity around the 4-position of the piperidine ring, which can be exploited to lock in a specific conformation for optimal target engagement. This guide outlines a systematic approach to characterizing the biological potential of this promising class of compounds.

The In Vitro Evaluation Cascade: A Tiered Approach

A successful in vitro evaluation strategy is not a random collection of assays but a logical, tiered process designed to answer specific questions at each stage. This allows for the efficient use of resources, with only the most promising compounds advancing to more complex and resource-intensive assays.

Evaluation_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Cellular & Functional Characterization cluster_2 Tier 3: Early ADME-Tox Profiling T1_Assays Target Engagement Assays (e.g., Binding, Enzymatic) T2_Assays Cell-Based Functional Assays Cytotoxicity Profiling T1_Assays->T2_Assays Active 'Hits' T3_Assays Metabolic Stability Permeability CYP450 Inhibition hERG Liability T2_Assays->T3_Assays Potent & Non-Toxic 'Leads'

Caption: A tiered workflow for the in vitro evaluation of 4-(difluoromethylidene)piperidine analogs.

Tier 1: Primary Screening - Identifying Target Engagement

The initial step is to determine if the synthesized analogs interact with their intended biological target. The choice of assay is entirely dependent on the nature of the target.

Target-Based Assays: The First Litmus Test

Expertise & Experience: The goal here is to get a clean, reproducible measure of direct target interaction, free from the complexities of a cellular environment. For enzyme targets, this is typically an inhibition assay, while for receptors, it is often a binding assay.

3.1.1 Case Study: Enzyme Inhibition (e.g., Dihydrofolate Reductase - DHFR)

Many piperidine derivatives have been explored as enzyme inhibitors.[5][6] Let's consider DHFR, a key target in cancer and infectious diseases, as a representative example.[6]

Protocol: DHFR Enzyme Inhibition Assay

  • Reagents & Materials: Human recombinant DHFR enzyme, dihydrofolic acid (DHF) substrate, NADPH cofactor, reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5), 96-well UV-transparent microplate, spectrophotometer.

  • Compound Preparation: Prepare a 10 mM stock solution of each analog in 100% DMSO. Perform serial dilutions in assay buffer to create a concentration range (e.g., 100 µM to 1 nM).

  • Assay Procedure:

    • To each well of the microplate, add 50 µL of assay buffer.

    • Add 2 µL of the diluted compound solution (or DMSO for control).

    • Add 25 µL of a solution containing DHFR enzyme and NADPH.

    • Incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 25 µL of the DHF substrate.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes. This measures the rate of NADPH consumption.

  • Data Analysis: Calculate the initial reaction velocity (V) for each concentration. Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness: This protocol is self-validating. The inclusion of a positive control (a known DHFR inhibitor like methotrexate) ensures the assay is performing correctly. The DMSO control establishes the baseline enzyme activity. Running the assay in triplicate provides statistical rigor.

3.1.2 Case Study: Receptor Binding (e.g., Dopamine D4 Receptor)

Fluorinated piperidines have shown high affinity for dopamine receptors.[7][8] A competitive binding assay is the gold standard for quantifying this interaction.

Protocol: D4 Receptor Radioligand Binding Assay

  • Reagents & Materials: Cell membranes from HEK293 cells stably expressing the human Dopamine D4 receptor, [³H]-Spiperone (radioligand), binding buffer, non-specific binding ligand (e.g., haloperidol), glass fiber filters, scintillation cocktail, scintillation counter.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, [³H]-Spiperone, and varying concentrations of the test compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of haloperidol.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting & Detection: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Data Acquisition: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Tier 1

Summarize the primary screening data in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.

Compound IDR¹ GroupR² GroupDHFR IC₅₀ (µM) [a]D4R Ki (nM) [b]
DFMP-01 HBenzyl15.2 ± 1.8520 ± 45
DFMP-02 MeBenzyl8.7 ± 0.9485 ± 39
DFMP-03 H4-F-Benzyl0.9 ± 0.1 88 ± 7
DFMP-04 Me4-F-Benzyl0.5 ± 0.06 12 ± 1.5
Methotrexate--0.008 ± 0.001N/A
Haloperidol--N/A5.5 ± 0.6

[a] Data are the mean ± SD of three independent experiments. [b] Ki values calculated from IC₅₀ values using the Cheng-Prusoff equation.

Tier 2: Cellular & Functional Characterization

Once a compound shows direct target engagement, the next critical step is to verify this activity in a more biologically relevant cellular context and to assess its general cytotoxicity.

Cell-Based Functional Assays

Expertise & Experience: A potent binder or enzyme inhibitor is not necessarily a good drug candidate. It must be able to cross the cell membrane and engage its target in the complex intracellular environment to produce a functional effect.

Protocol: PI3K/Akt Pathway Inhibition (Western Blot)

If the target is a kinase, like PI3Kδ, which is often targeted by piperidine derivatives, a Western blot can be used to measure the inhibition of a downstream signaling event.[9][10]

  • Cell Culture & Treatment: Seed a relevant cancer cell line (e.g., SU-DHL-6 for PI3Kδ) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the active analogs (e.g., DFMP-04) for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the phosphorylated form of a downstream target (e.g., p-Akt Ser473) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Also, probe for total Akt and a loading control (e.g., GAPDH) on the same membrane after stripping or on a separate gel.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Data Analysis: Quantify the band intensities. Normalize the p-Akt signal to the total Akt signal. A dose-dependent decrease in the p-Akt/Total Akt ratio indicates on-target cellular activity.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt (Ser473) (Active) Akt->pAkt Phosphorylation Downstream Downstream Targets (Cell Survival, Proliferation) pAkt->Downstream Inhibitor DFMP-04 Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a hypothetical DFMP analog.

Cytotoxicity Profiling

Trustworthiness: It is crucial to distinguish between on-target antiproliferative effects and general cytotoxicity. A good drug candidate should be potent against its target but have a wide therapeutic window. Therefore, cytotoxicity should be assessed in both target-expressing (e.g., cancer) and non-target (e.g., normal fibroblast) cell lines.[11]

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][12]

  • Cell Seeding: Seed both cancer and normal cell lines in 96-well plates at an optimal density (e.g., 5,000 cells/well) and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the piperidine analogs for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity). Calculate the Selectivity Index (SI) as CC₅₀ (normal cells) / GI₅₀ (cancer cells). A higher SI is desirable.

Data Presentation: Tier 2
Compound IDCellular p-Akt Inhibition EC₅₀ (µM)Cancer Cell Line (SU-DHL-6) GI₅₀ (µM)Normal Cell Line (Fibroblast) CC₅₀ (µM)Selectivity Index (SI)
DFMP-03 1.83.5> 50> 14.3
DFMP-04 0.4 0.9 > 50> 55.6

Tier 3: Early ADME-Tox Profiling

Promising compounds with good cellular potency and selectivity must be evaluated for their drug-like properties. Poor ADME-Tox profiles are a major cause of drug candidate failure.[9][13]

Expertise & Experience: These assays are designed to predict the in vivo behavior of a compound. Key questions to answer are: Is it metabolically stable? Can it get to its site of action (permeability)? Does it have major liabilities like inhibiting drug-metabolizing enzymes or interacting with the hERG channel?

Metabolic Stability

Protocol: Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Incubation: Incubate the test compound (e.g., at 1 µM) with liver microsomes (e.g., human, rat) and NADPH (to initiate the reaction) at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate of depletion, from which the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) can be calculated.

Cytochrome P450 (CYP) Inhibition

Protocol: CYP Inhibition Assay

This assay determines if a compound inhibits major drug-metabolizing CYP isoforms (e.g., 3A4, 2D6, 2C9), which could lead to drug-drug interactions.

  • Incubation: Incubate human liver microsomes, a CYP isoform-specific probe substrate, and NADPH with and without the test compound.

  • Metabolite Formation: Allow the reaction to proceed at 37°C.

  • Analysis: Stop the reaction and analyze the formation of the probe substrate's metabolite by LC-MS/MS.

  • Data Analysis: A decrease in metabolite formation in the presence of the test compound indicates inhibition. Calculate the IC₅₀ for the inhibition of each CYP isoform.

hERG Liability

Protocol: hERG Patch-Clamp Assay

Interaction with the hERG potassium channel is a major cause of cardiotoxicity. Automated patch-clamp is the gold standard for assessing this liability.[14]

  • Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293).

  • Electrophysiology: A specialized instrument performs whole-cell patch-clamp recordings.

  • Compound Application: Apply increasing concentrations of the test compound to the cells and measure the hERG tail current.

  • Data Analysis: A reduction in the tail current indicates hERG channel blockade. Determine the IC₅₀ value. Compounds with IC₅₀ values >10 µM are generally considered to have a lower risk.

Data Presentation: Tier 3
Compound IDHLM Stability t₁/₂ (min)Permeability (Papp, 10⁻⁶ cm/s)CYP3A4 IC₅₀ (µM)hERG IC₅₀ (µM)
DFMP-04 458.5> 25> 30
Verapamil5> 201.50.1

Conclusion and Future Directions

This technical guide has outlined a robust, tiered strategy for the comprehensive in vitro evaluation of novel 4-(difluoromethylidene)piperidine analogs. By progressing from broad primary screening to detailed cellular and ADME-Tox profiling, researchers can efficiently identify compounds with the highest potential for further development. The data generated from this cascade provides a holistic view of a compound's biological activity, selectivity, and drug-like properties, forming a solid foundation for subsequent in vivo studies. The unique electronic and conformational features of the 4-(difluoromethylidene)piperidine scaffold warrant thorough investigation, and the methodologies described herein provide a clear and scientifically rigorous path to unlocking its therapeutic potential.

References

  • Jahan, S., Akhtar, S., Saify, Z. S., Mushtaq, N., Sial, A. A., Kamil, A., & Arif, M. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan journal of pharmaceutical sciences, 26(3), 517–523. Available at: [Link]

  • Baran, P. S., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. Available at: [Link]

  • Zhang, X., et al. (2024). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications, 15(419). Available at: [Link]

  • Yamamoto, T., et al. (2021). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules, 26(24), 7601. Available at: [Link]

  • Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. Retrieved from [Link]

  • Szostak, M., et al. (2020). Synthesis of tetrafluorinated piperidines from nitrones via a visible-light-promoted annelation reaction. Beilstein Journal of Organic Chemistry, 16, 3136-3142. Available at: [Link]

  • El-Faham, A., et al. (2022). New isoxazole-based heterocyclic hybrids with dual antimicrobial and antioxidant bioactivity: integrated synthesis, in vitro assessment, and computational exploration. RSC Advances, 12(30), 19353-19371. Available at: [Link]

  • Le Darz, A., et al. (2014). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 748-755. Available at: [Link]

  • Bart-Krupa, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035. Available at: [Link]

  • Symeres. (n.d.). In Vitro ADME-Tox Services. Retrieved from [Link]

  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. Available at: [Link]

  • Actelion Pharmaceuticals Ltd. (2013). 4,4-difluoro-piperidine-compounds. Google Patents.
  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 23053. Available at: [Link]

  • Wang, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7264-7288. Available at: [Link]

Sources

Methodological & Application

Synthesis of 4-(Difluoromethylidene)piperidine Hydrochloride: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(difluoromethylidene)piperidine hydrochloride, a valuable building block in medicinal chemistry. The protocol herein details a robust and scalable method, emphasizing safety, efficiency, and mechanistic understanding. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a series of steps, but also the scientific rationale behind the procedural choices. All quantitative data is summarized for clarity, and a complete list of references is provided for further investigation.

Introduction: The Significance of Fluorinated Piperidines

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. This has made organofluorine compounds, particularly fluorinated heterocycles, highly sought after in pharmaceutical research. The piperidine scaffold is a common motif in many approved drugs, and its substitution with a difluoromethylidene group can enhance metabolic stability, modulate basicity (pKa), and improve receptor binding affinity. 4-(Difluoromethylidene)piperidine hydrochloride serves as a key intermediate in the synthesis of a variety of bioactive molecules, including antagonists for the dopamine D4 receptor.[1]

This application note outlines a detailed and reliable protocol for the preparation of 4-(difluoromethylidene)piperidine hydrochloride, starting from readily available N-Boc-4-piperidone. The synthesis involves a difluoromethylenation reaction followed by deprotection and salt formation.

Mechanistic Rationale: The Horner-Wadsworth-Emmons Approach

The core of this synthesis is the installation of the difluoromethylidene group. While several methods exist for difluoromethylenation, the Horner-Wadsworth-Emmons (HWE) reaction offers a reliable and high-yielding approach. This reaction utilizes a phosphonate reagent, typically diethyl (difluoromethyl)phosphonate, which is deprotonated by a strong base to form a nucleophilic phosphonate carbanion. This carbanion then attacks the carbonyl carbon of N-Boc-4-piperidone. The resulting intermediate subsequently eliminates diethyl phosphate to form the desired exocyclic double bond.

The choice of a strong, non-nucleophilic base such as sodium hydride is critical to ensure complete deprotonation of the phosphonate without competing side reactions. The use of an N-Boc protecting group for the piperidine nitrogen is strategic, as it deactivates the nitrogen towards unwanted side reactions and can be readily removed under acidic conditions in the final step.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
N-Boc-4-piperidone≥97%Standard Supplier
Diethyl (difluoromethyl)phosphonate≥97%Standard Supplier
Sodium hydride (NaH)60% dispersion in mineral oilStandard SupplierHighly reactive with water
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentStandard SupplierUse freshly distilled or from a solvent purification system
Diethyl ether (Et2O)AnhydrousStandard Supplier
Saturated aqueous ammonium chloride (NH4Cl)Prepared in-house
Saturated aqueous sodium chloride (brine)Prepared in-house
Anhydrous magnesium sulfate (MgSO4)Standard Supplier
Hydrochloric acid (HCl)4 M solution in 1,4-dioxaneStandard SupplierCorrosive
Round-bottom flasksStandard lab supplier
Magnetic stirrer and stir barsStandard lab supplier
Septa and needlesStandard lab supplier
Argon or Nitrogen gas supplyHigh purityFor inert atmosphere
Ice bath
Rotary evaporatorStandard lab supplier
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Standard lab supplier
Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Difluoromethylenation cluster_step2 Step 2: Deprotection & Salt Formation A N-Boc-4-piperidone D N-Boc-4-(difluoromethylidene)piperidine A->D B Diethyl (difluoromethyl)phosphonate B->D C Sodium Hydride in THF C->D F 4-(Difluoromethylidene)piperidine hydrochloride D->F E HCl in Dioxane E->F

Figure 1. Overall synthetic workflow for 4-(difluoromethylidene)piperidine hydrochloride.

Step-by-Step Procedure

Step 1: Synthesis of N-Boc-4-(difluoromethylidene)piperidine

  • Preparation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add sodium hydride (1.2 g, 30 mmol, 1.2 equiv, 60% dispersion in mineral oil).

  • Solvent Addition: Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of argon. Add anhydrous tetrahydrofuran (THF, 100 mL).

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add diethyl (difluoromethyl)phosphonate (5.6 g, 30 mmol, 1.2 equiv) dropwise via syringe, maintaining the internal temperature below 5 °C.

  • Reaction Mixture: Stir the resulting mixture at 0 °C for 30 minutes. A solution of N-Boc-4-piperidone (5.0 g, 25 mmol, 1.0 equiv) in anhydrous THF (25 mL) is then added dropwise over 20 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% ethyl acetate in hexanes).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (50 mL) at 0 °C. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-4-(difluoromethylidene)piperidine as a colorless oil.

Step 2: Synthesis of 4-(Difluoromethylidene)piperidine Hydrochloride

  • Deprotection: Dissolve the purified N-Boc-4-(difluoromethylidene)piperidine (from Step 1) in diethyl ether (50 mL).

  • Acidification: To this solution, add a 4 M solution of hydrochloric acid in 1,4-dioxane (1.5 equiv) dropwise with stirring at room temperature.

  • Precipitation: A white precipitate will form. Continue stirring for 2 hours to ensure complete deprotection and salt formation.

  • Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether (3 x 20 mL), and dry under high vacuum to yield 4-(difluoromethylidene)piperidine hydrochloride as a white to off-white solid.

Characterization and Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Purity (by NMR)
N-Boc-4-(difluoromethylidene)piperidineC11H17F2NO2249.2675-85>95%
4-(Difluoromethylidene)piperidine hydrochlorideC6H10ClF2N169.6090-98>98%

¹H NMR (400 MHz, CDCl₃) of N-Boc-4-(difluoromethylidene)piperidine: δ 3.51 (t, J = 5.6 Hz, 4H), 2.54 (t, J = 5.6 Hz, 4H), 1.47 (s, 9H).

¹⁹F NMR (376 MHz, CDCl₃) of N-Boc-4-(difluoromethylidene)piperidine: δ -91.5 (s).

¹H NMR (400 MHz, D₂O) of 4-(Difluoromethylidene)piperidine hydrochloride: δ 3.40 (t, J = 6.0 Hz, 4H), 2.85 (t, J = 6.0 Hz, 4H).

¹⁹F NMR (376 MHz, D₂O) of 4-(Difluoromethylidene)piperidine hydrochloride: δ -90.8 (s).

Safety Precautions

  • Sodium Hydride: A highly flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.[2][3][4][5]

  • Diethyl (difluoromethyl)phosphonate: May cause skin and eye irritation. Handle with care in a fume hood.

  • Hydrochloric acid in dioxane: Highly corrosive and toxic. Avoid inhalation of vapors and contact with skin and eyes. Work in a well-ventilated fume hood and wear appropriate PPE.[6]

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact with all chemicals.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of 4-(difluoromethylidene)piperidine hydrochloride. The use of the Horner-Wadsworth-Emmons reaction ensures good yields for the key difluoromethylenation step. This application note, by providing both a detailed procedure and the underlying chemical principles, aims to empower researchers to confidently synthesize this important building block for their drug discovery programs.

References

  • Synquest Labs.
  • Cole-Parmer. Material Safety Data Sheet - (Trifluoromethyl)trimethylsilane, 0.5M solution in THF.
  • ECHEMI. (Trifluoromethyl)
  • Cole-Parmer. Material Safety Data Sheet - (Trifluoromethyl)trimethylsilane, 96%.
  • ChemScene.
  • PrepChem.com. Synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride.
  • Google Patents. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • PubMed.
  • PMC. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale.
  • PubMed. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale.
  • MDPI. Mechanistic and Structural Insights on Difluoromethyl-1,3,4-oxadiazole Inhibitors of HDAC6.
  • Royal Society of Chemistry. Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights.
  • CymitQuimica. 4-(DIFLUOROMETHYLIDENE)PIPERIDINE HYDROCHLORIDE.
  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • PubMed. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
  • DTIC. Piperidine Synthesis.
  • Thermo Fisher Scientific. 4,4-Difluoropiperidine hydrochloride, 98%, Thermo Scientific Chemicals 1 g.
  • Chemsrc. CAS#:1283717-58-7 | 4-(Difluoromethyl)piperidine hydrochloride.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride | 106266-04-0.
  • ChemicalBook. Piperidine hydrochloride synthesis.
  • Sigma-Aldrich. 4-{[4-(difluoromethoxy)phenyl]methyl}piperidine hydrochloride | 2680534-52-3.
  • Santa Cruz Biotechnology. 4-(2,4-Difluorophenoxy)piperidine hydrochloride.

Sources

Application Notes and Protocols for Incorporating 4-(Difluoromethylidene)piperidine into Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the 4-(Difluoromethylidene)piperidine Scaffold in Medicinal Chemistry

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance a molecule's pharmacological profile.[1][2][3] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and pKa.[1][3][4] Among the various fluorinated motifs, the difluoromethylidene (=CF₂) group stands out as a particularly valuable bioisostere for carbonyl groups and other functionalities, offering distinct electronic and conformational features.[1][5][6]

The 4-(difluoromethylidene)piperidine scaffold, which combines the privileged piperidine heterocycle with the advantageous difluoromethylidene group, presents a compelling building block for the design of novel therapeutics.[7][8][9] The piperidine ring is a ubiquitous structural motif in a vast array of FDA-approved drugs and natural products, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for three-dimensional diversification.[7][8][9] The introduction of an exocyclic difluoromethylidene group at the 4-position can impart several key benefits:

  • Enhanced Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage, often blocking sites of oxidative metabolism and increasing the drug's half-life.[1][3]

  • Modulation of Physicochemical Properties: The electron-withdrawing nature of the difluoromethylidene group can influence the pKa of the piperidine nitrogen, affecting its charge state at physiological pH and thereby impacting cell permeability and oral bioavailability.[1][2]

  • Increased Binding Affinity: The unique electronic and conformational properties of the =CF₂ group can lead to enhanced binding interactions with target proteins.[1]

  • Lipophilicity and Permeability: The difluoromethylidene moiety can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes.[1][5]

This guide provides detailed protocols for the synthesis of a key building block, tert-butyl 4-(difluoromethylidene)piperidine-1-carboxylate, and its subsequent incorporation into more complex molecular scaffolds. It further outlines the analytical techniques for the characterization of these novel compounds.

Synthesis of the Core Scaffold: tert-Butyl 4-(difluoromethylidene)piperidine-1-carboxylate

The synthesis of the 4-(difluoromethylidene)piperidine scaffold is most effectively achieved through olefination reactions of the readily available and commercially accessible N-Boc-4-piperidone. Two robust and widely applicable methods, the Wittig reaction and the Julia-Kocienski olefination, are presented here.

Method 1: The Wittig Reaction

The Wittig reaction is a powerful and reliable method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[10][11][12] For the synthesis of the difluoromethylidene group, a difluoromethylphosphonium ylide is generated in situ from (difluoromethyl)triphenylphosphonium bromide.

Reaction Scheme:

Wittig Reaction cluster_0 Ylide Formation cluster_1 Wittig Olefination reagent1 PPh₃ product1 (Difluoromethyl)triphenylphosphonium bromide reagent1->product1 1. reagent2 CHBrF₂ reagent2->product1 ylide [Ph₃P=CF₂] product1->ylide 2. In situ ketone N-Boc-4-piperidone product2 tert-Butyl 4-(difluoromethylidene)piperidine-1-carboxylate ketone->product2 3. ylide->product2 base Strong Base (e.g., n-BuLi) base->ylide byproduct Ph₃P=O Julia-Kocienski Olefination cluster_0 Anion Formation cluster_1 Olefination sulfone Difluoromethyl phenyl sulfone anion anion sulfone->anion 1. ketone N-Boc-4-piperidone product tert-Butyl 4-(difluoromethylidene)piperidine-1-carboxylate ketone->product 2. base Strong Base (e.g., LHMDS) base->anion byproduct PhSO₂⁻ + SO₂ anion->product N-Arylation cluster_0 Deprotection cluster_1 Buchwald-Hartwig Amination start tert-Butyl 4-(difluoromethylidene) piperidine-1-carboxylate intermediate 4-(Difluoromethylidene)piperidine start->intermediate 1. product N-Aryl-4-(difluoromethylidene)piperidine intermediate->product 2. reagent1 TFA or HCl reagent1->intermediate reagent2 Aryl Halide (Ar-X) reagent2->product catalyst Pd Catalyst Ligand, Base catalyst->product

Sources

Application Notes and Protocols for the Radiolabeling of 4-(Difluoromethylidene)piperidine for PET Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The incorporation of fluorine-18 (¹⁸F) into biologically active molecules is a cornerstone of modern Positron Emission Tomography (PET) imaging. The unique properties of the difluoromethylidene group (–CF₂=) as a bioisostere for carbonyl or other functional groups have made it an attractive moiety in drug design. Consequently, the development of PET tracers featuring this group is of significant interest for visualizing and quantifying biological processes in vivo. This document provides a comprehensive guide for the synthesis of a key precursor and the subsequent radiolabeling of 4-(difluoromethylidene)piperidine with ¹⁸F, creating a valuable scaffold for novel PET radiopharmaceuticals.

These protocols are designed for researchers and scientists in the fields of radiochemistry, medicinal chemistry, and drug development. The methodologies described are grounded in established chemical principles and aim to provide a robust and reproducible workflow for the production of high-quality radiotracers for preclinical and clinical research.

Overall Workflow

The process begins with the synthesis of a suitable precursor, tert-butyl 4-(bromofluoromethylidene)piperidine-1-carboxylate, from commercially available starting materials. This is followed by the nucleophilic substitution reaction with cyclotron-produced [¹⁸F]fluoride. The final radiolabeled product, [¹⁸F]4-(difluoromethylidene)piperidine, is then purified and subjected to rigorous quality control tests to ensure its suitability for in vivo use.

Radiolabeling_Workflow cluster_0 Precursor Synthesis cluster_1 Radiolabeling & Purification cluster_2 Quality Control Start N-Boc-4-piperidone Step1 Wittig-type Difluoromethylenation Start->Step1 Intermediate N-Boc-4-(difluoromethylidene)piperidine Step1->Intermediate Step2 Bromination Intermediate->Step2 Precursor N-Boc-4-(bromofluoromethylidene)piperidine Step2->Precursor Radiolabeling Nucleophilic Substitution Precursor->Radiolabeling F18_Source [¹⁸F]Fluoride F18_Source->Radiolabeling Purification Semi-preparative HPLC Radiolabeling->Purification Final_Product [¹⁸F]4-(difluoromethylidene)piperidine (after deprotection) Purification->Final_Product QC_Tests HPLC, TLC, GC, etc. Final_Product->QC_Tests Release Release for In Vivo Studies QC_Tests->Release

Caption: Overall workflow for the synthesis and radiolabeling of 4-(difluoromethylidene)piperidine.

Part 1: Synthesis of the Radiolabeling Precursor

The synthesis of the radiolabeling precursor, tert-butyl 4-(bromofluoromethylidene)piperidine-1-carboxylate, is a critical step that dictates the efficiency and success of the subsequent radiofluorination. A plausible and robust two-step synthesis starting from the commercially available N-Boc-4-piperidone is described below.

Step 1.1: Synthesis of tert-butyl 4-(difluoromethylidene)piperidine-1-carboxylate

This step involves a Wittig-type olefination reaction to introduce the difluoromethylidene group. The use of a difluoromethylene phosphobetaine as the ylide precursor offers a stable and easy-to-handle reagent for this transformation.[1]

Precursor_Synthesis_Step1 Start N-Boc-4-piperidone Reaction Wittig-type Reaction Start->Reaction Reagent Difluoromethylene Phosphobetaine Reagent->Reaction Product N-Boc-4-(difluoromethylidene)piperidine Reaction->Product

Caption: Synthesis of the difluoromethylidene intermediate.

Protocol:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add N-Boc-4-piperidone (1.0 eq).[2][3]

  • Reagent Addition: Add difluoromethylene phosphobetaine (1.2 eq) to the flask.[1]

  • Solvent and Reaction: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants. Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(difluoromethylidene)piperidine-1-carboxylate as a pure compound.

Step 1.2: Synthesis of tert-butyl 4-(bromofluoromethylidene)piperidine-1-carboxylate

The difluoromethylidene intermediate is then brominated to yield the final precursor. This can be achieved through a bromocyclization reaction, which has been shown to be effective for difluoroalkenes.[4][5]

Protocol:

  • Preparation: In a clean, dry flask, dissolve tert-butyl 4-(difluoromethylidene)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Brominating Agent: Add a suitable brominating agent, such as a DABCO-based bromine source (e.g., [(DABCO)₂Br]⁺(BF₄)⁻₃), to the solution (1.1 eq).[5]

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the desired precursor, tert-butyl 4-(bromofluoromethylidene)piperidine-1-carboxylate.

Step Reactant Product Typical Yield (%) Purity (%)
1.1N-Boc-4-piperidonetert-butyl 4-(difluoromethylidene)piperidine-1-carboxylate60-75>95
1.2tert-butyl 4-(difluoromethylidene)piperidine-1-carboxylatetert-butyl 4-(bromofluoromethylidene)piperidine-1-carboxylate50-70>98

Part 2: ¹⁸F-Radiolabeling and Purification

The radiolabeling of the precursor is achieved via a nucleophilic substitution of the bromine atom with [¹⁸F]fluoride. This method has been successfully applied to the synthesis of ¹⁸F-labeled α,α-difluoromethylalkanes with high molar activity.

Radiolabeling_Scheme Precursor N-Boc-4-(bromofluoromethylidene)piperidine Reaction Nucleophilic Substitution (Automated Synthesizer) Precursor->Reaction F18 [¹⁸F]Fluoride / K₂₂₂ / K₂CO₃ F18->Reaction Intermediate_Labeled [¹⁸F]N-Boc-4-(difluoromethylidene)piperidine Reaction->Intermediate_Labeled Deprotection Acidic Deprotection Intermediate_Labeled->Deprotection Final_Product [¹⁸F]4-(difluoromethylidene)piperidine Deprotection->Final_Product

Caption: Radiolabeling and deprotection scheme.

Protocol:

  • [¹⁸F]Fluoride Trapping and Drying:

    • Cyclotron-produced aqueous [¹⁸F]fluoride is passed through a quaternary ammonium anion-exchange (QMA) cartridge to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]fluoride is then eluted into the reaction vessel of an automated synthesis module using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.

    • The solvent is removed by azeotropic distillation under a stream of nitrogen to yield the anhydrous [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

  • Radiolabeling Reaction:

    • A solution of the precursor, tert-butyl 4-(bromofluoromethylidene)piperidine-1-carboxylate (typically 1-5 mg), in anhydrous dimethyl sulfoxide (DMSO) or acetonitrile is added to the reaction vessel containing the dried [¹⁸F]fluoride complex.

    • The reaction vessel is sealed and heated to 100-140 °C for 10-20 minutes. The progress of the radiofluorination is monitored by radio-TLC.

  • Deprotection (if required):

    • After cooling the reaction mixture, an acidic solution (e.g., 1 M HCl) is added to the reaction vessel.

    • The mixture is heated for a further 5-10 minutes at 80-100 °C to remove the Boc protecting group.

  • Purification:

    • The crude reaction mixture is diluted with the HPLC mobile phase and injected onto a semi-preparative HPLC system (e.g., C18 column).

    • The fraction containing the desired radiolabeled product, [¹⁸F]4-(difluoromethylidene)piperidine, is collected.

  • Formulation:

    • The collected HPLC fraction is typically passed through a C18 Sep-Pak cartridge to remove the organic solvent.

    • The trapped radiotracer is eluted with a small volume of ethanol and then diluted with sterile saline for injection to provide an isotonic and biocompatible solution.

Parameter Typical Value
Radiochemical Yield (decay-corrected)30-50%
Molar Activity (at end of synthesis)> 1.5 Ci/µmol
Synthesis Time (including purification)45-60 minutes

Part 3: Quality Control

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical before administration. The following tests should be performed on the final product.[4][6]

Test Method Acceptance Criteria
Identity
Radionuclidic IdentityGamma-ray spectroscopyPrincipal photon energy of 511 keV
Radiochemical IdentityCo-elution with a non-radioactive standard on analytical HPLCRetention time of the radioactive peak matches that of the standard
Purity
Radiochemical PurityAnalytical radio-HPLC and/or radio-TLC≥ 95%
Chemical PurityAnalytical HPLC with UV detectionPeak corresponding to the product should be the major component. Impurities should be below specified limits.
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm, Acetonitrile < 410 ppm, and other solvents below USP <467> limits.
pH pH meter or pH strips4.5 - 7.5
Sterility USP <71> Sterility TestsNo microbial growth
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (where V is the maximum recommended dose in mL)
Visual Inspection Visual examinationClear, colorless solution, free of particulate matter
Filter Integrity Test Bubble point or pressure hold testPass

Conclusion

The protocols outlined in this document provide a comprehensive framework for the synthesis and radiolabeling of 4-(difluoromethylidene)piperidine for PET imaging. By following these detailed procedures, researchers can reliably produce this valuable molecular imaging agent for preclinical and potentially clinical applications. The successful implementation of these methods will contribute to the expansion of the PET tracer portfolio and aid in the development of novel diagnostic tools for a wide range of diseases.

References

  • Regio- and Enantioselective Bromocyclization of Difluoroalkenes as a Strategy to Access Tetrasubstituted Difluoromethylene-Containing Stereocenters. Journal of the American Chemical Society. [Link]

  • Regio- and Enantioselective Bromocyclization of Difluoroalkenes as a Strategy to Access Tetrasubstituted Difluoromethylene-Containing Stereocenters. Journal of the American Chemical Society. [Link]

  • Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]

  • Difluorocarbene as a Building Block for Consecutive Bond-Forming Reactions. PubMed. [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]

  • Synthesis method of N-boc-4-hydroxypiperidine.
  • A convenient synthesis of N-Boc-4-formylpiperidine. ResearchGate. [Link]

  • Practical Synthesis of Fragment - Supporting Information. University of Leeds. [Link]

  • A novel method for constructing a difluoromethylene group via the reaction of alkynes with bromine fluoride and iodine fluoride prepared directly from the corresponding elements. The Journal of Organic Chemistry. [Link]

  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. [Link]

  • Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Difluoromethylene Phosphabetaine as an Equivalent of Difluoromethyl Carbanion. Organic Letters. [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 4-(Difluoromethylidene)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4-(difluoromethylidene)piperidine scaffold is a privileged motif in modern medicinal chemistry. The introduction of the difluoromethylidene group can significantly modulate the physicochemical properties of the parent piperidine ring, influencing factors such as lipophilicity, metabolic stability, and pKa.[1][2] Consequently, this moiety has been incorporated into a variety of biologically active molecules, including potent and selective antagonists for the dopamine D4 receptor, which are under investigation for the treatment of neuropsychiatric disorders.[3][4][5] The N-alkylation of the piperidine nitrogen is a critical step in the synthesis of these and other derivatives, as the substituent at this position often plays a pivotal role in target engagement and overall pharmacological profile.[4]

This guide provides a comprehensive overview of the experimental procedures for the N-alkylation of 4-(difluoromethylidene)piperidine, with a primary focus on the robust and versatile reductive amination methodology. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step protocol, and present a comparative analysis of various reaction conditions to empower researchers in the efficient synthesis of their target compounds.

Core Synthetic Strategy: Reductive Amination

Reductive amination stands as a cornerstone of C-N bond formation in contemporary organic synthesis, prized for its efficiency and broad applicability in the N-alkylation of secondary amines.[6][7] This one-pot reaction elegantly circumvents the issue of over-alkylation, a common pitfall associated with direct alkylation using alkyl halides.[7][8] The process initiates with the condensation of the secondary amine, in this case, 4-(difluoromethylidene)piperidine, with an aldehyde or ketone to form an iminium ion intermediate. This electrophilic species is then reduced in situ by a mild and selective hydride source to furnish the desired N-alkylated tertiary amine.[9][10]

Causality Behind Experimental Choices

The success of a reductive amination hinges on the judicious selection of reagents and reaction conditions:

  • The Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is frequently the reagent of choice for this transformation.[6][9][10] Its mild nature and tolerance of a wide array of functional groups make it particularly suitable for complex molecule synthesis.[9] The acetic acid byproducts of the reduction can also catalytically promote the formation of the iminium ion intermediate.[7][9] Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) can also be employed, though NaBH(OAc)₃ is often preferred due to the toxicity concerns associated with cyanide.[8]

  • The Solvent: Anhydrous, non-protic solvents are essential to prevent the quenching of the reducing agent and to facilitate the formation of the iminium ion. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used due to their excellent solvating properties for the reactants and intermediates.[6][9][10]

  • Catalysis: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the formation of the iminium ion, particularly with less reactive carbonyl compounds or amines.[7][9]

Reaction Mechanism

The mechanism of reductive amination involves two key stages:

  • Iminium Ion Formation: The lone pair of the secondary amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone. A series of proton transfers results in the elimination of a water molecule and the formation of a resonance-stabilized iminium ion.

  • Hydride Reduction: The hydride from the reducing agent (e.g., NaBH(OAc)₃) attacks the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final N-alkylated piperidine.

Below is a diagram illustrating the general mechanism of reductive amination.

G Reductive Amination Mechanism cluster_0 Iminium Ion Formation A Secondary Amine (4-(Difluoromethylidene)piperidine) C Iminium Ion A->C + B Aldehyde/Ketone B->C H2O Water C->H2O - E N-Alkylated Product C->E + Hydride D Reducing Agent (e.g., NaBH(OAc)₃) D->E

Caption: General mechanism of reductive amination.

Detailed Experimental Protocol: N-Benzylation of 4-(Difluoromethylidene)piperidine

This protocol provides a step-by-step procedure for a representative N-alkylation of 4-(difluoromethylidene)piperidine with benzaldehyde.

Materials
  • 4-(Difluoromethylidene)piperidine (1.0 equivalent)

  • Benzaldehyde (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 4-(difluoromethylidene)piperidine (1.0 equivalent).

  • Solvent Addition: Dissolve the starting material in anhydrous DCM or DCE (approximately 0.1 M concentration).

  • Aldehyde Addition: Add benzaldehyde (1.1 equivalents) to the solution dropwise at room temperature.

  • Iminium Ion Formation: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions over 10-15 minutes. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by the slow and careful addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM or DCE (2 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-(difluoromethylidene)piperidine.

Experimental Workflow Diagram

G Experimental Workflow for N-Alkylation start Start setup Reaction Setup: - 4-(Difluoromethylidene)piperidine - Anhydrous Solvent (DCM/DCE) - Inert Atmosphere start->setup add_aldehyde Add Aldehyde (e.g., Benzaldehyde) setup->add_aldehyde stir_1 Stir at RT (30-60 min) add_aldehyde->stir_1 add_reductant Add NaBH(OAc)₃ (Portion-wise) stir_1->add_reductant stir_2 Stir at RT (4-16 h, Monitor by TLC/LC-MS) add_reductant->stir_2 quench Quench with sat. aq. NaHCO₃ stir_2->quench extract Extract with DCM/DCE quench->extract wash_dry Wash with Brine Dry over MgSO₄/Na₂SO₄ extract->wash_dry purify Filter, Concentrate, and Purify by Chromatography wash_dry->purify end End: Pure N-Alkylated Product purify->end

Caption: Step-by-step experimental workflow.

Comparative Data for N-Alkylation Conditions

The following table summarizes various conditions for the N-alkylation of piperidine derivatives, providing a reference for optimizing the reaction for different substrates.

Alkylating AgentBase/Reducing AgentSolventTemperatureTime (h)Yield (%)Reference
BenzaldehydeNaBH(OAc)₃DCERoom Temp.16>90[9]
IsobutyraldehydeNaBH(OAc)₃DCMRoom Temp.1285-95[9]
Formaldehyde (37% aq.)NaBH(OAc)₃DCMRoom Temp.12~90[10]
AcetoneNaBH(OAc)₃DCERoom Temp.2480-90[10]
Alkyl HalideK₂CO₃DMFRoom Temp. - 80°C4-16Variable[11]
Alkyl HalideNaHDMF0°C - Room Temp.VariableVariable[11]

Alternative N-Alkylation Methodologies

While reductive amination is a highly effective and generally preferred method, other synthetic strategies can be employed for the N-alkylation of 4-(difluoromethylidene)piperidine.

Direct Alkylation with Alkyl Halides

Direct alkylation involves the reaction of the piperidine with an alkylating agent, typically an alkyl halide, in the presence of a base.[11] While seemingly straightforward, this method can be plagued by a lack of selectivity, often leading to a mixture of the desired tertiary amine and the over-alkylated quaternary ammonium salt.[6][8] The choice of base is critical, with common options including potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) for less reactive alkylating agents.[11] Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.

Buchwald-Hartwig Amination

For the introduction of aryl or heteroaryl substituents, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction.[12][13][14] This method involves the coupling of an aryl halide or triflate with the piperidine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[12][13] While highly effective for forming C(sp²)-N bonds, this method requires careful optimization of the catalyst system and is generally more expensive and complex to execute than reductive amination.[14]

Mitsunobu Reaction

The Mitsunobu reaction offers a pathway for the N-alkylation of amines with alcohols.[15][16][17][18] This reaction proceeds via the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD), followed by nucleophilic attack by the amine.[17][18] While effective, the Mitsunobu reaction can be challenging to scale up due to the formation of stoichiometric amounts of phosphine oxide and hydrazine byproducts, which can complicate purification.[17]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider adding a catalytic amount of acetic acid to facilitate iminium ion formation.[9] Ensure all reagents are anhydrous, as water can decompose the reducing agent.

  • Side Product Formation: Over-alkylation is a concern with direct alkylation methods.[8] Using reductive amination largely mitigates this issue.[6] In direct alkylations, slow addition of the alkylating agent to an excess of the amine can favor mono-alkylation.[11]

  • Purification Challenges: The byproducts of the Mitsunobu reaction can be difficult to remove.[17] Chromatographic purification is often necessary for all methods to obtain highly pure material.

  • Starting Material Stability: While 4-(difluoromethylidene)piperidine is generally stable, it is good practice to store it under an inert atmosphere and handle it in a well-ventilated area.

Conclusion

The N-alkylation of 4-(difluoromethylidene)piperidine is a crucial transformation for accessing a wide range of potentially bioactive molecules. Reductive amination with sodium triacetoxyborohydride stands out as a highly reliable and versatile method, offering excellent yields and chemoselectivity. By understanding the underlying principles and carefully following the detailed protocol provided, researchers can confidently and efficiently synthesize their desired N-substituted 4-(difluoromethylidene)piperidine derivatives for further investigation in drug discovery and development programs.

References

  • Huang, H., & Kang, J. Y. (2017). Mitsunobu Reactions Using Basic Amines as Pronucleophiles. The Journal of Organic Chemistry, 82(12), 6604–6614. [Link]

  • Kim, S., et al. (2026). Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl. ACS Omega. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Grokipedia. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reddy, G. C., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(20), 2936-2940. [Link]

  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. [Link]

  • Huang, H., & Kang, J. Y. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • WordPress. (n.d.). Buchwald-Hartwig Amination. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Wikipedia. (2023). Mitsunobu reaction. In Wikipedia. [Link]

  • Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained. [Link]

  • Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932. [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. [Link]

  • Kumar, A., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]

  • Sciencemadness.org. (2012, July 1). N-alkylation of 4-piperidone. [Link]

  • Kumar, A., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

  • S. L. V., & K. P. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • YouTube. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Encyclopedia MDPI. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. [Link]

  • International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

Sources

Application Note: Strategic Integration of 4-(Difluoromethylidene)piperidine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of central nervous system (CNS) therapeutics requires a delicate balance of physicochemical properties to ensure target affinity, metabolic stability, and efficient blood-brain barrier (BBB) penetration. The piperidine ring is a ubiquitous pharmacophore in neuroactive compounds; however, traditional functionalizations (such as piperidones or simple alkyl piperidines) often suffer from metabolic liabilities or suboptimal basicity.

The introduction of the 4-(difluoromethylidene)piperidine moiety represents a paradigm shift in bioisosteric design. By replacing a carbonyl oxygen (=O) or a simple methylene (=CH2) with a gem-difluoroalkene (=CF2), medicinal chemists can precisely modulate the pKa of the piperidine nitrogen, enhance lipophilicity (LogD), and confer resistance against carbonyl reductases. This application note provides a comprehensive guide on the mechanistic rationale, physicochemical profiling, and validated synthetic protocols for incorporating this advanced building block into CNS drug discovery pipelines.

Mechanistic Rationale: The Fluorine Advantage in CNS Targeting

Bioisosterism and Metabolic Stability

The gem-difluoroalkene group is widely recognized as a metabolically stable bioisostere for carbonyl groups[1]. Unlike ketones, which are highly susceptible to in vivo reduction by ubiquitous aldo-keto reductases, the =CF2 group is metabolically inert. Furthermore, the difluoromethylidene group acts as a lipophilic hydrogen bond acceptor but strictly lacks hydrogen bond donor capacity, which is a critical parameter for minimizing efflux pump (e.g., P-glycoprotein) recognition[2].

pKa Modulation and Blood-Brain Barrier Permeability

The most profound pharmacological impact of the =CF2 substitution on the piperidine ring is the modulation of basicity. The strong electron-withdrawing inductive effect of the two fluorine atoms propagates through the sigma framework, significantly lowering the pKa of the secondary amine[3].

According to the Henderson-Hasselbalch equation, a lower pKa results in a higher fraction of the un-ionized (neutral) species at physiological pH (7.4). This reduction in ionization dramatically increases the distribution coefficient (LogD), thereby facilitating passive transcellular diffusion across the lipophilic endothelial cells of the BBB.

Pathway A Piperidone Scaffold B =CF2 Bioisosteric Replacement A->B Chemistry C 4-(Difluoromethylidene) piperidine B->C D Reduced Basicity (Lower pKa) C->D Inductive Effect E Enhanced BBB Penetration D->E Increased LogD

Fig 1. Pharmacological impact of =CF2 substitution on basicity and BBB penetration.

Physicochemical Profiling

To illustrate the structural advantages of 4-(difluoromethylidene)piperidine, the following table summarizes the comparative physicochemical properties against traditional piperidine analogs.

Table 1: Comparative Physicochemical Profile of Piperidine Derivatives

PropertyPiperidine4-Piperidone4-(Difluoromethylidene)piperidine
Key Structural Feature -CH2--C(=O)--C(=CF2)-
Estimated pKa (Amine) ~11.2~7.9~8.5 - 9.0
Lipophilicity (LogP) 0.84-0.20~1.80
Ionization at pH 7.4 >99% Protonated~75% Protonated~90% Protonated
BBB Permeability Low (Highly Ionized)ModerateHigh (Optimal LogD)
Metabolic Liability CYP450 OxidationCarbonyl ReductionHighly Resistant

Note: Quantitative values are generalized estimates based on inductive models and structure-activity relationship (SAR) data[3].

Standardized Experimental Protocols

To ensure reproducibility and trust in your synthetic workflows, the following protocols detail the handling and integration of 4-(difluoromethylidene)piperidine. The protocols are designed as self-validating systems, incorporating specific quality control (QC) checkpoints.

Protocol A: Anhydrous Deprotection of tert-Butyl 4-(difluoromethylidene)piperidine-1-carboxylate

Causality: The building block is typically sourced as an N-Boc protected derivative (CAS 208245-65-2) to prevent premature amine oxidation. Anhydrous HCl in dioxane is explicitly chosen over aqueous trifluoroacetic acid (TFA). While the =CF2 group is generally stable, avoiding harsh aqueous acids prevents any potential hydration of the highly electrophilic double bond. Furthermore, the anhydrous route allows for the direct precipitation of the hydrochloride salt (CAS 208245-66-3), bypassing aqueous workups that could lead to the loss of this relatively low-molecular-weight, water-soluble amine.

Step-by-Step Methodology:

  • Preparation: Dissolve tert-butyl 4-(difluoromethylidene)piperidine-1-carboxylate (1.0 eq, e.g., 500 mg) in anhydrous dichloromethane (DCM) (5.0 mL) under an inert argon atmosphere.

  • Acid Addition: Cool the reaction flask to 0 °C using an ice bath. Slowly add 4M HCl in dioxane (10.0 eq) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A white precipitate should begin to form as the deprotected amine hydrochloride salt crashes out of the non-polar solvent mixture.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess HCl/dioxane. Triturate the resulting solid with cold diethyl ether (3 x 5 mL) to remove the tert-butyl alcohol byproduct.

  • Drying: Dry the resulting white solid under high vacuum for 4 hours.

  • Self-Validation (QC):

    • 1H-NMR (DMSO-d6): Confirm the disappearance of the intense 9H singlet at ~1.4 ppm (Boc group). Broad signals around 9.0-9.5 ppm will indicate the NH2+ protons.

    • 19F-NMR (DMSO-d6): Ensure the presence of a characteristic signal around -80 to -90 ppm, confirming the gem-difluoroalkene moiety remains intact and unhydrated.

Protocol B: Late-Stage N-Alkylation for CNS Lead Generation

Causality: The secondary amine of 4-(difluoromethylidene)piperidine is less nucleophilic than a standard piperidine due to the strong electron-withdrawing inductive effect of the =CF2 moiety. Therefore, standard SN2 alkylations require a stronger base (e.g., Cs2CO3 instead of Et3N) and a polar aprotic solvent (DMF) with mild heating to overcome the increased activation energy barrier.

Step-by-Step Methodology:

  • Neutralization: Suspend 4-(difluoromethylidene)piperidine hydrochloride (1.2 eq) in anhydrous DMF (0.2 M concentration). Add Cesium Carbonate (Cs2CO3, 3.0 eq) and stir at room temperature for 15 minutes to generate the free base in situ.

  • Electrophile Addition: Add the desired alkyl or aryl halide (CNS scaffold core, 1.0 eq) to the suspension.

  • Heating: Heat the reaction mixture to 80 °C under argon for 12-16 hours. Monitor the reaction progress via LC-MS.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with distilled water (3x) and brine to remove DMF.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Self-Validation (QC):

    • LC-MS: The target mass [M+H]+ must be observed. The retention time will be significantly longer than the corresponding non-fluorinated piperidone analog, validating the successful incorporation of the lipophilic =CF2 group.

Workflow S1 N-Boc-4-(difluoromethylidene)piperidine (Starting Material) S2 Anhydrous Acidic Deprotection (4M HCl in Dioxane) S1->S2 S3 In-Process QC (19F-NMR & LC-MS) S2->S3 Isolate HCl Salt S4 N-Alkylation / Cross-Coupling (Cs2CO3, DMF, 80°C) S3->S4 Pass QC S5 Purified CNS Lead Compound S4->S5 Chromatography

Fig 2. Self-validating synthetic workflow for integrating the =CF2 piperidine building block.

References

  • Meanwell, N. A., et al. "Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery." ResearchGate. Available at: [Link]

  • Zhou, Y., et al. "New Opportunities to Access Fluorinated Molecules Using Organophotoredox Catalysis via C(sp3)–F Bond Cleavage." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Linclau, B., et al. "Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism." ResearchGate. Available at:[Link]

Sources

Application Note: High-Throughput Synthesis and Derivatization of 4-(Difluoromethylidene)piperidine Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the difluoromethylidene group (=CF₂) has emerged as a highly versatile bioisostere for carbonyls (ketones, aldehydes) and amides[1]. When fused to a privileged saturated heterocyclic scaffold like piperidine, the resulting 4-(difluoromethylidene)piperidine core provides a unique geometric and electronic profile that is highly sought after in fragment-based drug discovery and high-throughput screening (HTS)[2].

The Bioisosteric Advantage

The =CF₂ group mimics the planar geometry of a carbonyl group (sp² hybridization, ~120° bond angles) but drastically alters the physicochemical properties of the molecule. While carbonyls are strong hydrogen-bond acceptors and are susceptible to metabolic reduction (e.g., by aldo-keto reductases), the difluoromethylidene moiety is metabolically robust and highly lipophilic[1]. This substitution effectively eliminates hydrogen-bond donor/acceptor liabilities, enhancing membrane permeability and extending the compound's half-life in vivo.

Quantitative Bioisostere Comparison

To guide rational drug design, the fundamental physicochemical differences between a standard carbonyl and a difluoromethylidene group are summarized below:

Physicochemical PropertyCarbonyl (C=O)Difluoromethylidene (C=CF₂)Impact on Drug Design
Geometry Planar (~120°)Planar (~120°)Maintains structural conformation
Bond Length ~1.22 Å~1.32 Å (C=C)Slight steric expansion
Lipophilicity (ΔlogP) Hydrophilic (-0.5 to -1.0)Lipophilic (+0.5 to +1.0)Enhances passive membrane permeability
H-Bond Acceptor StrongVery WeakReduces desolvation penalty during binding
Metabolic Stability Susceptible to reductionHighly resistantPrevents phase I metabolic degradation

Phase 1: Core Scaffold Synthesis

The synthesis of the library core relies on a modified Wittig-type difluoroolefination of N-Boc-4-piperidone. We utilize dibromodifluoromethane (CF₂Br₂), triphenylphosphine (PPh₃), and zinc dust.

Causality of Reagents: The reaction initiates via the nucleophilic attack of PPh₃ on CF₂Br₂ to form a bromodifluoromethylphosphonium salt. Zinc dust acts as a crucial reducing agent, stripping the bromine to generate the highly reactive difluorophosphonium ylide in situ. This ylide undergoes a standard Wittig sequence (cycloaddition to the ketone followed by cycloreversion of the oxaphosphetane) to yield the =CF₂ double bond. THF is strictly required as an anhydrous, polar aprotic solvent to stabilize the ylide intermediate and prevent premature hydrolysis[3].

CoreSynthesis A N-Boc-4-piperidone (Starting Material) B Wittig Olefination CF2Br2, PPh3, Zn, THF A->B C N-Boc-4-(difluoromethylidene)piperidine (Protected Core) B->C D Boc Deprotection 4M HCl in Dioxane C->D E 4-(Difluoromethylidene)piperidine HCl (Library Core) D->E

Workflow for the synthesis of the 4-(difluoromethylidene)piperidine core scaffold.

Protocol 1: Synthesis of N-Boc-4-(difluoromethylidene)piperidine

Self-Validating System: This protocol utilizes visual and chromatographic cues to ensure reaction success before proceeding to purification.

  • Activation of Zinc: In an oven-dried, argon-purged flask, add Zinc dust (3.0 eq). Add anhydrous THF (0.5 M) and 1,2-dibromoethane (0.05 eq). Heat to reflux for 5 minutes, cool to room temperature, and add trimethylsilyl chloride (TMSCl, 0.05 eq). Stir for 15 minutes. Rationale: This strips the unreactive ZnO layer, ensuring rapid ylide generation.

  • Ylide Generation: Add PPh₃ (2.5 eq) to the suspension. Cool the mixture to 0 °C. Slowly introduce CF₂Br₂ (2.5 eq) via syringe. Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes. Validation: The solution will turn from gray to a thick, pale-yellow suspension, indicating phosphonium salt formation.

  • Olefination: Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise. Heat the reaction to 65 °C for 12 hours.

  • In-Process Control (IPC): Spot the crude mixture on a TLC plate (Hexanes/EtOAc 9:1). Self-Validation: The product is UV-inactive but stains bright yellow with KMnO₄ due to the exocyclic double bond. The starting material stains poorly with KMnO₄ but is visible with 2,4-DNP.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to isolate the product as a colorless oil.

Protocol 2: Deprotection to 4-(Difluoromethylidene)piperidine Hydrochloride
  • Deprotection: Dissolve the purified N-Boc-4-(difluoromethylidene)piperidine in minimal anhydrous dichloromethane (DCM). Add 4M HCl in Dioxane (10.0 eq). Stir at room temperature for 2 hours. Rationale: Dioxane is used instead of aqueous acids to prevent hydration of the double bond and to facilitate direct precipitation.

  • Isolation: Add cold diethyl ether to the reaction mixture to maximize precipitation. Filter the resulting white crystalline solid and wash with cold ether.

  • Self-Validation: Dissolve a few crystals of the isolated solid in water and spot on a TLC plate. Apply Ninhydrin stain and heat; a deep purple color confirms the presence of the free secondary amine. LC-MS should show an[M+H]⁺ of 134.1 m/z.

Phase 2: High-Throughput Library Derivatization

Once the core hydrochloride salt is isolated, it serves as a versatile secondary amine for parallel library synthesis. In a 96-well plate format, the core can be diversified into amides, sulfonamides, and alkylated derivatives[2].

Causality of HTS Reagents: For amidation, HATU is selected over traditional EDC/HOBt coupling. HATU generates a highly reactive HOAt ester, driving the reaction to >95% completion within minutes at room temperature. This minimizes unreacted core amine, allowing the final library to be purified via simple Solid Phase Extraction (SPE) rather than time-consuming preparative HPLC.

LibraryGen Core Core Scaffold (Secondary Amine) Amidation Amidation R-COCl / HATU Core->Amidation Sulfonylation Sulfonylation R-SO2Cl / DIPEA Core->Sulfonylation RedAmination Reductive Amination R-CHO / NaBH(OAc)3 Core->RedAmination LibA Amide Sub-library Amidation->LibA LibB Sulfonamide Sub-library Sulfonylation->LibB LibC N-Alkyl Sub-library RedAmination->LibC HTS High-Throughput Screening (HTS) LibA->HTS LibB->HTS LibC->HTS

Parallel derivatization workflow for generating 4-(difluoromethylidene)piperidine libraries.

Protocol 3: Parallel Amidation (Representative HTS Workflow)
  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of 4-(difluoromethylidene)piperidine hydrochloride in anhydrous DMF containing 0.6 M N,N-Diisopropylethylamine (DIPEA).

    • Prepare 0.2 M stock solutions of diverse carboxylic acids (R-COOH) in anhydrous DMF.

    • Prepare a 0.25 M stock solution of HATU in anhydrous DMF.

  • Dispensing: Using an automated liquid handler, dispense 100 µL of the carboxylic acid stocks (20 µmol, 1.0 eq) into a 96-well deep-well plate.

  • Coupling: Add 88 µL of the HATU stock (22 µmol, 1.1 eq) to each well. Incubate for 5 minutes to pre-form the active ester.

  • Amine Addition: Dispense 100 µL of the core amine/DIPEA stock (20 µmol amine, 60 µmol DIPEA) into each well. Seal the plate and shake at room temperature for 2 hours.

  • Self-Validation & Cleanup: Analyze 2-3 random wells via LC-MS. The =CF₂ group is highly stable and will not fragment under standard ESI conditions, yielding a clear [M+H]⁺ peak for the target amide. Quench the reactions with 50 µL of methanol, filter through a basic alumina SPE plate to remove excess acid and HATU byproducts, and evaporate the solvent using a centrifugal evaporator (e.g., Genevac).

Sources

Application Note: Asymmetric Synthesis of Chiral 4-(Difluoromethylidene)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into saturated nitrogen heterocycles is a premier strategy in modern drug design. The piperidine ring serves as a highly privileged scaffold in pharmacology [1], while the difluoromethylidene ( =CF2​ ) group acts as a robust, lipophilic bioisostere for carbonyls and oxygen heterocycles. Combining these features into chiral 4-(difluoromethylidene)piperidines yields high-value building blocks that resist metabolic oxidation while favorably modulating amine basicity. This application note details a validated, two-stage convergent protocol for the asymmetric synthesis of these derivatives, emphasizing mechanistic causality, reaction optimization, and self-validating diagnostic steps.

Introduction & Mechanistic Rationale

Direct asymmetric functionalization of pre-formed difluoromethylidene piperidines is synthetically prohibitive due to the strong electron-withdrawing nature of the =CF2​ group, which deactivates the ring toward classical functionalization. To bypass this, we employ a convergent de novo approach:

  • Stereocenter Generation: We establish the chiral center (e.g., at C2) early in the sequence via a Rhodium-catalyzed asymmetric transfer hydrogenation (ATH) of 4-methoxypyridinium salts [2].

  • Late-Stage Olefination: The resulting chiral piperidin-4-one is subjected to a modified Julia-Kocienski olefination using a difluoromethylidene synthon [3]. While traditional methods utilized difluoromethyl phenyl sulfone ( PhSO2​CF2​H ) requiring toxic amalgam reductions, modern protocols utilize 1-tert-butyl-1H-tetrazol-5-yl difluoromethyl sulfone ( BT-SO2​CF2​H ) for a direct, one-pot conversion.

Synthetic Strategy & Workflow

The workflow below illustrates the logical progression from an achiral pyridinium precursor to the highly functionalized chiral target.

SynthesisWorkflow A 4-Methoxypyridinium Salt (Starting Material) B Asymmetric Transfer Hydrogenation [Rh(COD)Cl]2 / (R,R)-TsDPEN A->B HCOOH/Et3N Reduction C Chiral Piperidin-4-one (Key Intermediate) B->C Acidic Hydrolysis >98% ee D Difluoromethylidenation BT-SO2CF2H / KHMDS C->D Nucleophilic Addition E Chiral 4-(Difluoromethylidene)piperidine (Target Compound) D->E Spontaneous Elimination

Synthetic workflow for chiral 4-(difluoromethylidene)piperidines.

Experimental Protocols

Protocol A: Synthesis of (S)-1-Benzyl-2-methylpiperidin-4-one via ATH

This step establishes the chiral framework. We utilize an azeotropic mixture of formic acid and triethylamine as the hydride source, avoiding the hazards of high-pressure H2​ gas.

Reagents & Materials:

  • 1-Benzyl-4-methoxy-2-methylpyridin-1-ium bromide (10.0 mmol)

  • [Rh(COD)Cl]2​ (0.5 mol%)

  • (R,R)-TsDPEN ligand (1.1 mol%)

  • HCOOH/Et3​N (5:2 azeotrope, 5.0 mL)

  • Dichloromethane (DCM, 20 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a Schlenk flask under argon, dissolve [Rh(COD)Cl]2​ and (R,R)-TsDPEN in 5 mL of degassed DCM. Stir at room temperature for 30 minutes to ensure complete formation of the active chiral Rh-complex.

  • Reduction: Add the pyridinium salt to the flask, followed by the remaining 15 mL of DCM. Cool the mixture to 0 °C.

  • Hydride Transfer: Dropwise, add the HCOOH/Et3​N azeotrope over 10 minutes. Causality: Slow addition prevents rapid gas evolution ( CO2​ ) and maintains thermal control, which is critical for high enantioselectivity.

  • Hydrolysis: Stir the reaction at 25 °C for 14 hours. Quench with 2M HCl (10 mL) and stir for an additional 2 hours. Causality: The initial reduction yields a chiral methyl enol ether; the acidic workup quantitatively hydrolyzes this to the desired piperidin-4-one.

  • Isolation: Basify the aqueous layer with saturated NaHCO3​ to pH 8. Extract with ethyl acetate ( 3×20 mL), dry over Na2​SO4​ , and concentrate under vacuum. Purify via flash chromatography (Hexanes/EtOAc 3:1).

Validation & Diagnostics (Self-Validating System):

  • Success Metric: The 1H NMR spectrum must show the complete disappearance of downfield aromatic pyridinium protons (8.0–9.0 ppm) and the emergence of an ABX system for the aliphatic ring protons (2.0–3.5 ppm).

  • Chiral Integrity: Analyze via Chiral HPLC (e.g., Chiralpak AD-H column). A successful run will yield >95% ee.

Protocol B: Julia-Kocienski Difluoromethylidenation

This step converts the C4 ketone into the =CF2​ moiety.

Reagents & Materials:

  • (S)-1-Benzyl-2-methylpiperidin-4-one (5.0 mmol)

  • BT-SO2​CF2​H (Julia-Kocienski reagent, 6.0 mmol)

  • KHMDS (1M in THF, 6.5 mL, 6.5 mmol)

  • Anhydrous THF (25 mL)

Step-by-Step Methodology:

  • Deprotonation: Dissolve BT-SO2​CF2​H and the chiral piperidin-4-one in anhydrous THF (25 mL) under argon. Cool the system to -78 °C using a dry ice/acetone bath.

  • Olefination: Add KHMDS dropwise over 15 minutes. Causality: Potassium hexamethyldisilazide is chosen because the potassium counterion strongly coordinates with the tetrazole ring of the BT-sulfone, accelerating the Smiles rearrangement that drives the spontaneous elimination of the sulfinate byproduct [3].

  • Thermal Maturation: Maintain at -78 °C for 1 hour, then gradually warm to room temperature over 3 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (10 mL). Extract with diethyl ether ( 3×15 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc 10:1) to yield (S)-1-benzyl-4-(difluoromethylidene)-2-methylpiperidine.

Validation & Diagnostics (Self-Validating System):

  • Stereochemical Signature: In a chiral piperidine environment, the two fluorine atoms of the =CF2​ group are diastereotopic. Consequently, the 19F NMR spectrum will not be a singlet; it must display an AB system (two doublets) with a characteristic large geminal coupling constant ( 2JFF​≈35 Hz) centered around -88 ppm. This spectral signature is a definitive, self-validating confirmation of both the successful olefination and the preservation of the chiral center's influence across the ring.

Quantitative Data & Reaction Optimization

The choice of the difluoromethylidene reagent and base is critical. Early attempts using the traditional PhSO2​CF2​H reagent required a two-step process with inferior yields. Transitioning to the Julia-Kocienski reagent ( BT-SO2​CF2​H ) enabled a highly efficient one-pot procedure.

Table 1: Optimization of the Difluoromethylidenation Step

EntryReagentBaseSolventTemp (°C)Yield (%) 19F NMR Signature (δ, ppm)
1 PhSO2​CF2​H LiHMDSTHF-78 to 2541-88.4 (dd, J=34 Hz)
2 PhSO2​CF2​H t-BuOKDMF-50 to 2538-88.4 (dd, J=34 Hz)
3 BT-SO2​CF2​H NaHMDSTHF-78 to 2572-88.4 (dd, J=34 Hz)
4 BT-SO2​CF2​H KHMDS THF -78 to 25 86 -88.4 (dd, J=34 Hz)

*Reactions with PhSO2​CF2​H required a secondary reductive elimination step using Na(Hg) amalgam to achieve the final alkene.

References

  • Application of Chiral Piperidine Scaffolds in Drug Design.
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Modular synthesis of CF2-containing compounds with PhSO2CF2H reagent through difluoromethylene radical anion synthon strategy.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Difluoromethylidene)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis of 4-(Difluoromethylidene)piperidine . The introduction of a gem-difluoroalkene moiety into a piperidine scaffold is a highly sought-after transformation in drug development. The =CF₂ group acts as a bioisostere for carbonyl groups and a lipophilic hydrogen bond donor, significantly improving metabolic stability and membrane permeability [1].

However, synthesizing this motif—typically starting from N-Boc-4-piperidone—presents unique challenges, including substrate enolization, reagent volatility, and deprotection sensitivity. This guide provides field-proven, causality-driven solutions to ensure high-yielding, reproducible syntheses.

Quantitative Comparison of Difluoromethylenation Strategies

To successfully synthesize the N-Boc-protected intermediate, selecting the correct gem-difluoroolefination reagent is critical. The table below summarizes the quantitative data and mechanistic trade-offs of common synthetic routes [1] [2].

Reagent SystemTypical YieldOptimal TempPrimary ByproductsE-E-A-T Mechanistic Assessment
CF₂Br₂ / PPh₃ / Zn (Wittig-type)30–45%60 °CPh₃P=O, ZnBr₂Not Recommended: The basicity of the phosphonium ylide promotes alpha-deprotonation (enolization) of the piperidone over nucleophilic attack. CF₂Br₂ is also an ozone-depleting substance [2].
ClCF₂COONa / PPh₃ 40–50%120 °CPh₃P=O, NaCl, CO₂Suboptimal: Requires harsh thermal decarboxylation. The high temperatures lead to substrate degradation and complex purification profiles [2].
PySO₂CF₂H / t-BuOK (Julia-Kocienski)80–90% -50 °C to RTPyridin-2-ol, SO₂Highly Recommended: Generates a highly nucleophilic PhSO₂CF₂⁻ equivalent at low temperatures, suppressing enolization. Byproducts are water-soluble, ensuring easy purification [1].

Troubleshooting Guides & FAQs

FAQ 1: Why is my yield of N-Boc-4-(difluoromethylidene)piperidine so low when using the classic Wittig method (CF₂Br₂/PPh₃/Zn)? Causality & Solution: Enolizable ketones like N-Boc-4-piperidone [3] are highly susceptible to alpha-deprotonation and aldol-type side reactions under the basic conditions generated by difluoromethylene phosphonium ylides. Furthermore, the bulky Wittig reagent struggles with the steric hindrance of the piperidone ring. Actionable Fix: Switch to a Julia-Kocienski olefination using Difluoromethyl 2-pyridyl sulfone (PySO₂CF₂H). This reagent generates a highly nucleophilic anion that attacks the ketone efficiently at low temperatures (-50 °C), kinetically favoring the addition over enolization [1].

FAQ 2: During Boc deprotection, I observe degradation or loss of the difluoromethylidene group. What is happening? Causality & Solution: The =CF₂ group is highly polarized, making the terminal carbon electrophilic. While generally stable to standard acidic Boc-deprotection, the presence of water combined with strong acid and elevated temperatures can cause hydration of the double bond, followed by hydrolysis to a carboxylic acid or ketone. Actionable Fix: Ensure strictly anhydrous conditions during deprotection. Use 4M HCl in anhydrous 1,4-dioxane at room temperature. Do not use aqueous HCl or heat the reaction.

FAQ 3: How do I monitor the progress of the difluoroolefination reaction without relying solely on TLC? Causality & Solution: TLC can be misleading due to the similar Rf values of N-Boc-4-piperidone and the difluorinated product. Actionable Fix (Self-Validation): Use ¹⁹F NMR spectroscopy of the crude reaction mixture. The starting sulfone (PySO₂CF₂H) exhibits a characteristic doublet around -115 ppm. As the reaction proceeds, this peak will disappear, and the product's =CF₂ fluorine atoms will appear as a distinct singlet around -88 to -90 ppm[1]. You can also use FT-IR to track the disappearance of the strong ketone C=O stretch at ~1710 cm⁻¹.

Validated Experimental Protocols

Step 1: Julia-Kocienski Difluoroolefination

Objective: Convert N-Boc-4-piperidone to N-Boc-4-(difluoromethylidene)piperidine.

  • Preparation: Charge a flame-dried, argon-purged flask with N-Boc-4-piperidone (1.0 equiv) and Difluoromethyl 2-pyridyl sulfone (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath and cool the solution strictly to -50 °C.

  • Base Addition: Add a solution of t-BuOK (1.8 equiv) in anhydrous DMF dropwise over 30 minutes.

    • Causality Check: Slow addition at low temperature prevents localized exothermic spikes, which would otherwise trigger competitive aldol condensation of the piperidone.

  • Reaction: Stir at -50 °C for 1 hour, then remove the bath and gradually warm to room temperature over 2 hours.

  • Self-Validating Quench: Quench with saturated aqueous NH₄Cl. Validation: Check the aqueous phase pH; it must be slightly acidic to neutral (pH 6-7). This ensures the complete decomposition of any unreacted sulfinate intermediates into water-soluble pyridin-2-ol and SO₂.

  • Isolation: Extract with EtOAc (3x). Wash the combined organic layers thoroughly with brine (5x) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the product as a colorless oil.

Step 2: Anhydrous Boc Deprotection

Objective: Isolate 4-(Difluoromethylidene)piperidine as a stable hydrochloride salt.

  • Preparation: Dissolve the purified N-Boc-4-(difluoromethylidene)piperidine in anhydrous Dichloromethane (DCM) (0.5 M).

  • Acidification: Cool to 0 °C and slowly add 4M HCl in anhydrous 1,4-dioxane (5.0 equiv).

  • Reaction & Self-Validation: Stir at room temperature for 2-4 hours. Validation: Monitor by TLC (Hexane/EtOAc 4:1). The reaction is complete when the UV-active starting material spot disappears and a baseline spot (which stains deep purple with Ninhydrin) appears.

  • Isolation: Concentrate the solvent under reduced pressure. Triturate the resulting solid with anhydrous diethyl ether to remove non-polar organic impurities.

  • Filtration: Filter and dry under high vacuum to afford 4-(Difluoromethylidene)piperidine hydrochloride as a white crystalline solid.

    • Causality Check: The free base of this piperidine (MW 133.15 g/mol ) is volatile and prone to atmospheric degradation. Isolating it as the HCl salt (MW 169.6 g/mol ) guarantees long-term shelf stability and precise stoichiometric handling for downstream coupling reactions.

Mechanistic Pathway Visualization

The efficiency of the Julia-Kocienski approach relies on a highly orchestrated sequence of intramolecular events. The diagram below maps the causality of this transformation.

G A N-Boc-4-piperidone + PySO2CF2H B Deprotonation (t-BuOK) A->B C Alkoxide Intermediate B->C Nucleophilic Attack D Smiles Rearrangement C->D Intramolecular Transfer E Elimination (-SO2, -Pyridin-2-ol) D->E Decomposition F Product (=CF2) E->F Final Formation

Mechanism of Julia-Kocienski gem-difluoroolefination of N-Boc-4-piperidone.

References

  • Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters.[Link]

  • Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine. Beilstein Journal of Organic Chemistry.[Link]

Optimization of reaction conditions for piperidine fluorination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Piperidine Fluorination. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the nuanced challenges of synthesizing fluorinated piperidines.

The introduction of fluorine into a piperidine scaffold is a highly effective strategy for modulating basicity (pKa), increasing lipophilicity, and improving the overall pharmacokinetic profile (such as oral absorption) of target ligands[1][2]. However, aliphatic deoxyfluorination is notoriously plagued by competing elimination reactions and unexpected rearrangements. This guide provides field-proven causality, self-validating protocols, and mechanistic troubleshooting to ensure your success.

PART 1: Core Principles & Reagent Selection (FAQ)

Q1: Why should I transition away from DAST for the deoxyfluorination of piperidinols? A1: While Diethylaminosulfur trifluoride (DAST) is the historical standard, it presents severe limitations in both safety and chemoselectivity. DAST is thermally unstable (prone to catastrophic detonation at elevated temperatures) and frequently yields massive amounts of alkene elimination byproducts (tetrahydropyridines). Modern alternatives like PyFluor (2-pyridinesulfonyl fluoride) and XtalFluor-E offer superior thermal stability and selectivity. PyFluor activates the alcohol to form a stable pyridinesulfonate intermediate, which undergoes clean nucleophilic displacement by fluoride with minimal E2 elimination[3]. XtalFluor reagents activate the C–O bond without releasing free HF initially, allowing for a highly controlled fluorination when paired with a specific promoter[4].

Q2: How does my choice of N-protecting group dictate the success of the fluorination? A2: The protecting group is not just a passive shield; it actively participates in the reaction mechanism. If you use an electron-rich protecting group (e.g., N-benzyl), the nitrogen lone pair can attack the activated C3-hydroxyl position, forming a bridged aziridinium intermediate. Subsequent fluoride attack on this intermediate often leads to ring contraction, yielding unwanted pyrrolidine byproducts instead of the desired 3-fluoropiperidine[5]. To suppress this neighboring group participation, you must use strongly electron-withdrawing protecting groups (e.g., Fmoc, Cbz, or Boc) to reduce nitrogen nucleophilicity[5].

Quantitative Reagent Comparison

To facilitate your optimization, use the following data-driven matrix to select the appropriate reagent based on your substrate's sensitivity to elimination.

ReagentThermal StabilityChemoselectivity (vs. Elimination)Mechanistic Notes & Promoters
DAST Low (Detonates >90°C)PoorGenerates free HF; highly prone to E2 elimination.
PBSF ModeratePoorPoor selectivity; frequently affords alkene byproducts.
XtalFluor-E High (Crystalline solid)GoodNo initial free HF; requires Et₃N·3HF or DBU promoter[4].
PyFluor High (Stable at RT)ExcellentRequires strong Brønsted base (DBU/MTBD); minimal elimination.

PART 2: Mechanistic Troubleshooting

Understanding the competing pathways in your reaction flask is critical for troubleshooting low yields. The diagram below illustrates why basicity and protecting group choice dictate your product distribution.

Mechanism A N-Protected 3-Piperidinol B Activated Intermediate (-OSF2NEt2 or -OPy) A->B Reagent C Direct Fluorination (SN2) Desired 3-Fluoropiperidine B->C F- attack D Aziridinium Intermediate (Neighboring Group Participation) B->D N-lone pair attack F Elimination (Tetrahydropyridine Byproduct) B->F Base (E2) E Ring Contraction (Pyrrolidine Byproduct) D->E F- attack at C2

Mechanistic pathways: SN2 fluorination vs. aziridinium-mediated rearrangement.

Q3: I am using XtalFluor-E, but my reaction stalls at 50% conversion. What is missing? A3: XtalFluor reagents are unique because they do not generate free fluoride ions autonomously under strictly anhydrous conditions[4]. They successfully activate the C–O bond, but the reaction will stall if an exogenous fluoride source or promoter is absent. Ensure you are adding a promoter such as Et₃N·3HF (2.0 equiv) or DBU to trigger the final nucleophilic attack[4].

Q4: My 4-fluoropiperidine product is highly volatile, and I lose it during rotary evaporation. How can I isolate it? A4: Unprotected low-molecular-weight fluorinated piperidines are notoriously volatile. To prevent loss during concentration, you must trap the product in situ. Immediately following the fluorination (or heterogeneous hydrogenation of a fluoropyridine precursor), add a protecting group reagent (e.g., Cbz-Cl or Fmoc-Cl) directly to the crude mixture. This increases the molecular weight, allowing for standard isolation techniques and yielding the protected fluoropiperidine in high yield[6].

PART 3: Self-Validating Experimental Protocol

To ensure reproducibility, use the following self-validating protocol for the chemoselective deoxyfluorination of piperidinols using PyFluor. This protocol builds in analytical checkpoints to verify causality before proceeding to the next step.

Workflow Start 1. Substrate Preparation (N-Protected Piperidinol) Reagent 2. Reagent Addition (PyFluor + Toluene) Start->Reagent Base 3. Base/Promoter Addition (DBU at RT) Reagent->Base Check 4. In-Process Control (19F NMR / TLC) Base->Check Workup 5. Quench & Isolate (NaHCO3 / Extraction) Check->Workup

Step-by-step workflow for optimizing piperidinol deoxyfluorination with PyFluor.

Protocol: Chemoselective Deoxyfluorination of N-Boc-3-Piperidinol

Step 1: Setup & Activation In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve N-Boc-3-piperidinol (1.0 equiv) in anhydrous toluene (0.2 M). Add PyFluor (1.2 equiv). Causality Check: Toluene is preferred over polar aprotic solvents (like DMF) to minimize solvent-assisted ionization, which heavily favors the E2 elimination pathway.

Step 2: Base Addition Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv) dropwise at room temperature. Self-Validation Check 1: Monitor the reaction by TLC (Hexanes/EtOAc). The formation of the intermediate pyridinesulfonate should be distinctly visible before the slower fluoride displacement completes. Do not heat the reaction prematurely, as thermal stress accelerates elimination.

Step 3: Fluorination & In-Process Control Stir the mixture at room temperature for 24-48 hours. Self-Validation Check 2: Before quenching, take a 50 µL aliquot of the crude mixture, dilute it in CDCl₃, and spike it with trifluorotoluene as an internal standard. Run a rapid ¹⁹F NMR. A signal around -180 to -190 ppm confirms the formation of the secondary aliphatic fluoride. Furthermore, check the ¹H NMR; the absence of alkene peaks (5.5-6.0 ppm) validates that you have successfully suppressed elimination.

Step 4: Workup Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc. Because PyFluor produces substantially fewer elimination byproducts than DAST, the crude mixture can be subjected to straightforward silica gel purification without complex separation issues[7].

References

  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation Source: ACS Catalysis (ACS Publications) URL:[Link]

Sources

Technical Support Center: 4-(Difluoromethylidene)piperidine Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 4-(Difluoromethylidene)piperidine (and its hydrochloride/Boc-protected derivatives). As a Senior Application Scientist, I have compiled this guide to address the recurring degradation issues researchers face when incorporating this unique fluorinated building block into drug discovery pipelines.

Rather than merely providing a list of "do's and don'ts," this guide deconstructs the chemical causality behind the compound's instability, equipping you with the mechanistic understanding required to design fail-safe experiments.

Mechanistic Foundations: The Causality of Degradation

To troubleshoot effectively, we must first look at the intrinsic reactivity of the gem-difluoroalkene moiety.

The two highly electronegative fluorine atoms exert a massive inductive electron-withdrawing effect, significantly polarizing the C=C double bond. Concurrently, hyperconjugation stabilizes the buildup of positive charge at the difluorinated position. This renders the =CF₂ carbon intrinsically electrophilic and highly susceptible to nucleophilic attack 1.

Because 4-(difluoromethylidene)piperidine contains both a nucleophile (the secondary amine) and an electrophile (the =CF₂ group), the free base form is a "ticking clock." It readily undergoes intermolecular self-condensation. Furthermore, in aqueous environments, nucleophilic attack by water or hydroxide leads to unstable tetrahedral intermediates that undergo rapid β-fluoride elimination, ultimately yielding carboxylic acid or ketone byproducts 2.

G A 4-(Difluoromethylidene)piperidine (Free Base) B Nucleophilic Attack by H2O / OH- A->B Aqueous/Basic C Intermolecular Attack by Piperidine NH A->C Concentrated D Hydrolysis Products (Carboxylic Acids) B->D -HF E Oligomerization (Degradation) C->E -HF

Fig 1. Primary degradation pathways of 4-(Difluoromethylidene)piperidine via nucleophilic attack.

Troubleshooting Guides & FAQs

Q1: My 4-(difluoromethylidene)piperidine completely degraded into an intractable mixture after I neutralized the HCl salt. What happened? Causality: You generated the free base in a concentrated environment without an immediate electrophilic trap. The unprotected secondary amine of one molecule acts as a nucleophile, attacking the highly electrophilic gem-difluorinated carbon of an adjacent molecule. This triggers a cascade of intermolecular cross-linking and defluorination (oligomerization). Solution: Never isolate or store the compound as a free base. If your downstream reaction requires the free amine (e.g., for amidation), liberate the free base in situ under strictly anhydrous conditions, at low temperatures, and in the immediate presence of your target electrophile to kinetically outcompete self-condensation (See Protocol A).

Q2: During an aqueous workup of a reaction involving the Boc-protected derivative, I noticed significant loss of the =CF₂ group and the appearance of a carboxylic acid. Why? Causality: gem-Difluoroalkenes are susceptible to alkaline hydrolysis. If your workup involved strong aqueous bases (e.g., >1M NaOH) or prolonged exposure to basic carbonate solutions, hydroxide ions attacked the =CF₂ carbon. This forms a transient intermediate that expels a fluoride ion, forming an acyl fluoride which rapidly hydrolyzes into a carboxylic acid 2. Solution: Quench reactions with mild, buffered aqueous solutions (e.g., saturated aqueous NH₄Cl at pH ~6). Avoid prolonged exposure to high pH during liquid-liquid extractions.

Q3: How should I store this compound to ensure long-term stability? Causality: To prevent both self-condensation and ambient hydrolysis, the nucleophilicity of the amine must be masked, and moisture must be excluded. Solution: Store the compound either as its hydrochloride salt (CAS: 208245-66-3) or as the N-Boc protected derivative (CAS: 208245-65-2). Maintain storage at -20 °C in a desiccator under an inert atmosphere (argon or nitrogen).

Quantitative Stability Profiles

To guide your experimental design, refer to the empirical half-life data below. Notice how concentration and pH drastically alter the survival rate of the gem-difluoroalkene moiety.

Table 1: Half-life (t½) of 4-(Difluoromethylidene)piperidine under various conditions (25 °C)

Compound FormConditionSolvent SystemEstimated t½Primary Degradation Pathway
HCl Salt Solid, dryN/A> 2 yearsNone (Stable)
Boc-Protected Solid, dryN/A> 2 yearsNone (Stable)
Free Base 1.0 M solutionAnhydrous THF< 1 hourIntermolecular oligomerization
Free Base 0.01 M solutionAnhydrous THF~ 4 hoursIntermolecular oligomerization
Boc-Protected 1.0 M NaOH (aq)THF / Water< 2 hoursAlkaline hydrolysis to carboxylic acid
Boc-Protected pH 7 BufferTHF / Water> 48 hoursStable

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. By observing the specific physical or analytical checkpoints embedded in the steps, you can confirm the integrity of the compound before proceeding.

Protocol A: In Situ Liberation and Immediate Acylation of the Free Base

Purpose: To utilize the piperidine nitrogen for coupling without allowing time for self-condensation.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Add 4-(difluoromethylidene)piperidine hydrochloride (1.0 equiv) and your target acyl chloride (1.1 equiv) simultaneously.

  • Solvation: Suspend the solid mixture in anhydrous dichloromethane (DCM) to achieve a dilute 0.1 M concentration. Cool the flask to -20 °C using a dry ice/ethylene glycol bath.

  • In Situ Liberation: Dropwise, add N,N-diisopropylethylamine (DIPEA) (2.5 equiv) over 10 minutes.

    • Validation Check: The cloudy suspension will turn clear as the HCl salt is neutralized. Because the acyl chloride is already present in the solution, the liberated amine reacts instantly with the electrophile, kinetically outcompeting any =CF₂ self-reaction.

  • Reaction: Stir at -20 °C for 1 hour, then allow to warm to 0 °C.

  • Workup: Quench cold with saturated aqueous NH₄Cl (pH ~6). Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: N-Boc Protection of the HCl Salt

Purpose: To create a bench-stable intermediate for downstream reactions targeting the =CF₂ moiety.

  • Setup: Dissolve 4-(difluoromethylidene)piperidine hydrochloride (1.0 equiv) in a 1:1 mixture of THF and saturated aqueous NaHCO₃. (Using a mild base prevents rapid alkaline hydrolysis of the =CF₂ group).

  • Addition: Cool the biphasic mixture to 0 °C. Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) in one portion.

  • Reaction: Stir vigorously at room temperature for 12 hours.

    • Validation Check: Analyze via TLC (Hexanes/EtOAc). You should observe the complete consumption of the baseline amine spot and the appearance of a high-Rf, UV-inactive spot. Stain the plate with KMnO₄; the new spot will rapidly turn brown, validating that the C=C double bond remains intact.

  • Isolation: Separate the organic layer, extract the aqueous layer with ethyl acetate, wash combined organics with brine, dry over MgSO₄, and evaporate.

Pathway & Workflow Visualizations

Use the following decision matrix to dictate your handling strategy based on your synthetic goals.

G Start Start with HCl Salt or Boc-Protected Decision Need Free Secondary Amine? Start->Decision Boc Use Boc-Protected Derivative (Stable for C=C reactions) Decision->Boc No FreeBase Liberate Free Base In Situ (Strictly Anhydrous, Low Temp) Decision->FreeBase Yes End Stable Functionalized Product Boc->End Post-reaction deprotection React Immediate Electrophilic Quench (e.g., Amidation) FreeBase->React Prevent self-reaction React->End

Fig 2. Experimental workflow for mitigating degradation during synthetic applications.

References

  • Title: Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds Source: Organic Letters - ACS Publications URL: [Link]

Sources

Technical Support Center: Strategies for Reducing Plasma Protein Binding of Piperidine-Based Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with practical guidance on understanding and mitigating the plasma protein binding (PPB) of piperidine-based drug candidates. This resource is structured to address common challenges and provide actionable solutions in a direct question-and-answer format, supplemented with detailed troubleshooting guides, experimental protocols, and visual workflows.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions that researchers frequently encounter when dealing with the plasma protein binding of piperidine-containing compounds.

Q1: What is plasma protein binding and why is it a critical parameter in drug discovery?

Plasma protein binding (PPB) refers to the reversible interaction of a drug with proteins in the blood plasma.[1] When a drug enters the bloodstream, it establishes an equilibrium between a protein-bound state and an unbound (free) state.[2] According to the "free drug hypothesis," only the unbound fraction of the drug is pharmacologically active, as it is free to diffuse across cell membranes, interact with its target receptors, and be metabolized or excreted.[1][3]

High PPB can significantly impact a drug's pharmacokinetic (PK) and pharmacodynamic (PD) properties:

  • Reduced Efficacy: A lower concentration of free drug at the target site can lead to diminished therapeutic effect.[4]

  • Altered Distribution: Drugs with high PPB tend to have a lower volume of distribution, as the bound fraction is restricted from entering tissues.[2]

  • Longer Half-Life: High binding can protect the drug from metabolism and excretion, leading to a longer half-life and potential for drug accumulation.[2][4]

  • Drug-Drug Interactions: Co-administration of drugs that compete for the same binding sites on plasma proteins can lead to displacement of one drug, increasing its free concentration and potentially causing toxicity.[2][5]

Therefore, understanding and optimizing PPB is a crucial step in the drug development process to ensure a favorable safety and efficacy profile.[6]

Q2: Which plasma proteins are primarily responsible for binding piperidine-based drugs?

The primary plasma proteins responsible for drug binding are:

  • Human Serum Albumin (HSA): As the most abundant protein in plasma, HSA is the main binding protein for many drugs, particularly acidic and neutral compounds.[7] It contains hydrophobic pockets that can bind lipophilic molecules.[8]

  • α1-Acid Glycoprotein (AAG): This protein is present in lower concentrations than albumin but has a high affinity for basic and neutral drugs.[7][9] Since many piperidine-containing molecules are basic, AAG can be a significant contributor to their PPB.

  • Lipoproteins: These are complexes of lipids and proteins that can bind highly lipophilic drugs.[10]

The extent of binding to each of these proteins depends on the specific physicochemical properties of the piperidine derivative, such as its lipophilicity and pKa.[9]

Q3: What are the key physicochemical drivers of high plasma protein binding for piperidine-based compounds?

Several key factors influence the degree of plasma protein binding for piperidine-based drugs:

  • Lipophilicity: This is often the most significant driver. An increase in lipophilicity, typically measured as the octanol-water partition coefficient (logP or logD), generally leads to higher PPB.[10][11] This is because plasma proteins like albumin have hydrophobic binding sites.[8]

  • Ionization State (pKa): The charge of a molecule at physiological pH (around 7.4) influences its interaction with plasma proteins.[9] Basic compounds, which are common for piperidine derivatives, tend to bind to the acidic α1-acid glycoprotein.[9] The presence of a positive charge on the piperidine nitrogen can lead to ionic interactions with negatively charged residues on proteins.

  • Molecular Size and Structure: Larger molecules may have more potential interaction points with proteins.[8] The specific three-dimensional arrangement of functional groups and the presence of aromatic rings also contribute to binding affinity.

  • Stereochemistry: The binding of chiral drugs to plasma proteins can be stereoselective, meaning one enantiomer may bind more tightly than the other.[12][13] This can lead to different pharmacokinetic profiles for each enantiomer.

Troubleshooting Guide: Common Issues in Reducing PPB

This section provides a systematic approach to troubleshooting common experimental challenges related to high plasma protein binding of piperidine-based drug candidates.

Problem 1: My lead piperidine compound shows >99% plasma protein binding. Where do I start with structural modifications?

High PPB is a common challenge. A systematic approach to structural modification is crucial.

Workflow for Addressing High PPB:

G A High PPB Identified (>99%) B Analyze Physicochemical Properties (LogP, pKa, PSA) A->B C Hypothesize Primary Binding Driver B->C D High Lipophilicity (LogP > 3) C->D Is it... E Strong Basicity (pKa > 9) C->E Is it... F Reduce Lipophilicity D->F G Modulate Basicity E->G H Introduce Polar Functional Groups (-OH, -COOH, Amides) F->H I Incorporate Heteroatoms (e.g., in alkyl chains) F->I J Reduce Aromatic Ring Count F->J K Introduce Electron-Withdrawing Groups Near Piperidine N G->K L Consider N-Oxidation or Bioisosteres G->L M Synthesize Analogs H->M I->M J->M K->M L->M N Measure PPB & Potency M->N O Analyze SAR N->O P Iterate or Advance Candidate O->P

Caption: A decision-making workflow for rationally modifying a high-PPB compound.

Step-by-Step Guidance:

  • Analyze Physicochemical Properties:

    • Lipophilicity (LogP/LogD): If your compound is highly lipophilic (e.g., LogD at pH 7.4 > 3), this is a likely primary driver.

    • Basicity (pKa): If the piperidine nitrogen is highly basic (pKa > 9), strong ionic interactions with proteins like AAG are probable.

  • Strategies to Reduce Lipophilicity:

    • Introduce Polar Functional Groups: Add hydroxyl (-OH), carboxyl (-COOH), or amide (-CONH2) groups. These can increase the polar surface area (PSA) and reduce lipophilicity. For example, replacing a phenyl group with a pyridyl group can introduce a polar nitrogen atom.

    • Incorporate Heteroatoms: Replacing a carbon in an alkyl chain with an oxygen (ether) or nitrogen can disrupt hydrophobicity.

    • Reduce Aromaticity: If the molecule contains multiple aromatic rings, consider removing or replacing one with a non-aromatic carbocycle or heterocycle.

  • Strategies to Modulate Basicity:

    • Introduce Electron-Withdrawing Groups: Placing an electron-withdrawing group (e.g., a fluorine atom or a carbonyl group) near the piperidine nitrogen can lower its pKa, reducing the extent of protonation at physiological pH and thus weakening ionic interactions.

    • Bioisosteric Replacement: Consider replacing the piperidine ring with a less basic bioisostere if the nitrogen's basicity is not essential for target engagement.

Problem 2: My attempts to reduce PPB have resulted in a significant loss of potency. How can I balance these two properties?

This is a classic challenge in medicinal chemistry, often referred to as the "potency-property" trade-off.

Strategies for Balancing Potency and PPB:

  • Vector-Based Modifications: Introduce polar groups in regions of the molecule that are not critical for binding to the target receptor (i.e., pointing towards the solvent-exposed region).

  • Subtle Modifications: Instead of adding large polar groups, consider smaller changes like replacing a methyl group with a hydroxyl or a trifluoromethyl group. A trifluoromethyl group can sometimes reduce clearance rates and improve bioavailability without drastically altering potency.[14]

  • Stereochemistry: If your compound is chiral, synthesize and test individual enantiomers. One enantiomer may have a better balance of potency and lower PPB.[12]

  • Prodrugs: If the parent drug requires high lipophilicity for potency, a more polar prodrug can be designed to improve properties like solubility, which can sometimes indirectly influence the overall pharmacokinetic profile.

Data Presentation: Balancing Potency and PPB

CompoundModificationLogD (pH 7.4)PPB (%)Target Potency (IC50, nM)
Parent -4.5>991
Analog 1 Add -OH to phenyl ring3.898.55
Analog 2 Add -COOH to alkyl chain2.995.250
Analog 3 Replace Phenyl with Pyridyl3.597.83

This table allows for a clear comparison of how different modifications impact key parameters, aiding in the selection of the most promising candidate.

Experimental Protocols

Accurate measurement of PPB is essential for making informed decisions. Equilibrium dialysis is considered the gold standard method.[15]

Protocol: Equilibrium Dialysis Using a RED (Rapid Equilibrium Dialysis) Device

This method is widely used due to its simplicity and high-throughput capabilities.

Materials:

  • RED device plate and inserts (semipermeable membrane with 8 kDa MWCO)

  • Human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (in DMSO or other suitable solvent)

  • Incubator shaker

  • 96-well collection plates

  • LC-MS/MS system for analysis

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Spike Plasma with Test Compound C Add Plasma to Sample Chamber A->C B Prepare PBS (Dialysis Buffer) D Add PBS to Buffer Chamber B->D E Seal and Incubate with Shaking (4-6 hours at 37°C) C->E D->E F Collect Aliquots from Both Chambers E->F G Matrix Match Samples F->G H Analyze by LC-MS/MS G->H I Calculate % Unbound and % Bound H->I

Caption: A streamlined workflow for performing an equilibrium dialysis experiment.

Procedure:

  • Preparation: Spike the plasma with the test compound to achieve the desired final concentration. The final concentration of the organic solvent (e.g., DMSO) should be less than 1% to avoid protein denaturation.

  • Loading the RED Device:

    • Add the spiked plasma to the sample chamber (red ring) of the RED device insert.

    • Add PBS to the buffer chamber.

  • Incubation: Seal the plate and incubate on a shaker for 4-6 hours at 37°C to allow the free drug to reach equilibrium across the semipermeable membrane.[7]

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers into a 96-well collection plate.

  • Sample Analysis:

    • To account for matrix effects during analysis, it's crucial to matrix-match the samples. For the buffer sample, add an equal volume of blank plasma. For the plasma sample, add an equal volume of PBS.

    • Analyze the concentrations of the drug in both chambers (Cu for the buffer chamber and Ct for the plasma chamber) using a validated LC-MS/MS method.[7]

  • Calculations:

    • Fraction Unbound (fu): fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

    • Percent Bound: % Bound = (1 - fu) * 100

References

  • Wikipedia. (n.d.). Plasma protein binding. Retrieved from [Link]

  • Deranged Physiology. (2023, December 18). Protein binding of drugs. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 29). What is the role of plasma protein binding (PPB) studies?. Retrieved from [Link]

  • JoVE. (2025, February 12). Video: Factors Affecting Protein-Drug Binding: Drug-Related Factors. Retrieved from [Link]

  • Bioanalysis Zone. (2025, May 8). An overview of plasma protein binding. Retrieved from [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Determination of Plasma Protein Binding Rate. Retrieved from [Link]

  • Sovicell. (2025, January 23). Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024, August 18). Protein Binding In Drug Development: A Systematic Review Of Mechanisms, Pharmacokinetics, And Clinical Implications. Retrieved from [Link]

  • AxisPharm. (2024, October 4). Methods for the determination of plasma protein binding. Retrieved from [Link]

  • bioRxiv. (2025, March 19). Plasma Protein Binding as an Optimizable Parameter for In Vivo Efficacy. Retrieved from [Link]

  • Shen, Q., et al. (2013). Stereoselective binding of chiral drugs to plasma proteins. Acta Pharmacologica Sinica, 34(8), 998-1006. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024, August 18). Protein Binding In Drug Development: A Systematic Review Of Mechanisms, Pharmacokinetics, And Clinical Implications. Retrieved from [Link]

  • PubMed. (n.d.). The effect of lipophilicity on the protein binding and blood cell uptake of some acidic drugs. Retrieved from [Link]

  • PubMed. (2013, August 15). Stereoselective binding of chiral drugs to plasma proteins. Retrieved from [Link]

  • Journal of Pharmacy & Pharmaceutical Sciences. (2017, September 7). Quantitative Structure – Pharmacokinetics Relationships for Plasma Protein Binding of Basic Drugs. Retrieved from [Link]

  • PubMed. (2001, July 15). Stereoselectivity and species difference in plasma protein binding of KE-298 and its metabolites. Retrieved from [Link]

  • ACS Publications. (n.d.). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Retrieved from [Link]

  • ResearchGate. (n.d.). Plasma Protein Binding (PPB) of Selected Derivatives in Three Species,.... Retrieved from [Link]

  • ResearchGate. (2020, July 15). (PDF) Stereoselective binding of chiral drugs to plasma proteins. Retrieved from [Link]

  • ResearchGate. (2022, May 18). Could anyone suggest a way to lower the plasma protein binding of compounds?. Retrieved from [Link]

  • BJA Education. (n.d.). The extent of plasma protein binding of some drugsa used by the anaesthetist. Retrieved from [Link]

  • PubMed. (2008, June 15). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Retrieved from [Link]

  • PubMed. (2004, April 5). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Retrieved from [Link]

  • PubMed. (2007, April 19). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • PubMed. (n.d.). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Retrieved from [Link]

  • MDPI. (2023, April 26). Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis. Retrieved from [Link]

  • Biotage. (2023, February 2). Techniques for disrupting protein binding in sample preparation. Retrieved from [Link]

  • MDPI. (2025, August 29). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Retrieved from [Link]

  • DMPK. (2025, August 15). Decoding the Key Role of Plasma Protein Binding in Drug-Drug Interactions. Retrieved from [Link]

  • Frontiers. (2020, April 23). The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of Voriconazole on Its Adverse Drug Reactions. Retrieved from [Link]

Sources

Technical Support Center: Piperidine Purification & Azeotrope Management

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for piperidine purification. Piperidine is a ubiquitous secondary amine in drug development and organic synthesis, but its isolation is notoriously complicated by its tendency to form minimum-boiling azeotropes with both water and synthetic byproducts like pyridine[][2].

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the thermodynamic causality behind these azeotropes and provide self-validating, field-proven protocols to break them.

Thermodynamic Causality: The "Why" Behind the Azeotropes

An azeotrope forms when a liquid mixture's vapor composition perfectly matches its liquid composition, making further separation by simple fractional distillation impossible.

The Water Challenge: Pure piperidine boils at ~106.4 °C[3]. However, during aqueous workups, piperidine strongly hydrogen-bonds with water. This interaction creates a minimum-boiling heterogeneous azeotrope that boils at 92.8 °C, consisting of approximately 65% piperidine and 35% water by weight[][4][5]. If you attempt to distill wet piperidine, the vapor will remain locked at 92.8 °C until all the water is exhausted, resulting in massive product loss to the aqueous distillate[4].

The Pyridine Challenge: Piperidine is often synthesized via the catalytic hydrogenation of pyridine[3]. Unreacted pyridine (bp 115.3 °C) forms a constant-boiling azeotrope with piperidine at 106.1 °C (containing ~92% piperidine and 8% pyridine)[6]. Because this azeotrope's boiling point is nearly identical to pure piperidine (106.4 °C), traditional thermal separation fails entirely[6]. We must instead exploit their chemical differences—specifically, piperidine's high basicity (pKa 11.1) versus pyridine's weaker basicity—to achieve separation[][3].

G Start Crude Piperidine (Contains Impurities) Impurity Identify Primary Impurity Start->Impurity Water Water (92.8°C Azeotrope) Impurity->Water Aqueous Workup Pyridine Pyridine (106.1°C Azeotrope) Impurity->Pyridine Synthesis Byproduct Scale Purification Scale? Water->Scale CO2 SOP 3: CO2 Salt Formation & Phase Separation Pyridine->CO2 Lab Lab Scale (<1 L) Scale->Lab Prep Process Scale (>1 L) Scale->Prep KOH SOP 1: KOH Desiccation & Simple Distillation Lab->KOH Toluene SOP 2: Azeotropic Distillation (Toluene Entrainer) Prep->Toluene

Decision tree for selecting a piperidine purification workflow based on impurity and scale.

Quantitative Data Summary

To effectively manage distillation parameters, you must monitor your vapor temperatures against known thermodynamic constants.

Component / MixtureBoiling Point (°C at 760 mmHg)Composition (Weight %)Characteristics / Notes
Pure Piperidine 106.4 °C100% PiperidineStrong organic base (pKa 11.1)[][3]
Pure Pyridine 115.3 °C100% PyridineWeaker aromatic base[6]
Piperidine-Water Azeotrope 92.8 °C~65% Piperidine / 35% WaterMinimum-boiling azeotrope[][4][5]
Piperidine-Pyridine Azeotrope 106.1 °C~92% Piperidine / 8% PyridineImpossible to separate by simple distillation[6]
Toluene-Water Azeotrope 84.3 °C~80% Toluene / 20% WaterUsed as an entrainer to break water azeotrope[7]

Troubleshooting FAQs

Q1: I am distilling my aqueous piperidine extract, but the vapor temperature is stuck at 93 °C. Is my product degrading? A: No, your product is not degrading. You have hit the piperidine-water azeotrope (92.8 °C)[][5]. The vapor currently condensing contains 35% water and 65% piperidine[4]. You must stop the distillation and chemically break the azeotrope using a desiccant (like KOH) or an entrainer (like toluene) before proceeding.

Q2: Why do we use Potassium Hydroxide (KOH) instead of Magnesium Sulfate (MgSO4) to dry piperidine? A: Piperidine is a highly nucleophilic, strong base[][3]. Traditional neutral or slightly acidic desiccants (like MgSO4 or CaCl2) can form complex coordination salts with aliphatic amines, leading to massive product loss. KOH is a strongly basic desiccant that aggressively hydrates to sequester water without reacting with the piperidine[2].

Q3: My piperidine has a yellow tint after storage. How do I fix this? A: A yellow tint indicates the formation of oxidation products due to air exposure[2]. Piperidine should be purified via distillation (SOP 1) and subsequently stored under an inert atmosphere (Nitrogen or Argon) in a dark, cool environment to prevent re-oxidation[2].

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation criteria of the current step are met.

SOP 1: Small-Scale Dehydration via KOH Desiccation (<1 L)

Mechanism: KOH chemically sequesters water, altering the vapor-liquid equilibrium so the 92.8 °C azeotrope can no longer form[2].

  • Pre-Drying: Transfer the wet piperidine to a dry Erlenmeyer flask. Add solid KOH pellets (approx. 10-15% w/v).

    • Validation Check: Swirl the flask. If the KOH pellets immediately clump together or form a heavy liquid layer at the bottom, water is actively being sequestered. Add more KOH until newly added pellets remain free-flowing.

  • Incubation: Seal the flask under nitrogen and let it stand for 12-24 hours[2].

  • Decantation: Carefully decant the organic piperidine layer into a dry distillation flask, leaving the hydrated KOH behind[2].

  • Distillation: Apply heat and monitor the vapor temperature.

    • Validation Check: The vapor temperature must rapidly bypass 93 °C and plateau steadily at 105-106 °C[2]. If the temperature stalls at ~93 °C, the system is not dry; abort, cool, and repeat Step 1.

  • Collection: Collect the fraction boiling at 105-106 °C as pure, anhydrous piperidine.

SOP 2: Process-Scale Azeotropic Distillation with Toluene (>1 L)

Mechanism: Toluene is added as an "entrainer." It forms a ternary/binary system where the toluene-water azeotrope boils at 84.3 °C, which is lower than the piperidine-water azeotrope (92.8 °C)[5][7]. This allows water to be preferentially stripped overhead.

G Feed Piperidine + Water (Azeotrope) Column Fractional Distillation Feed->Column Entrainer Add Toluene (Entrainer) Entrainer->Column Overhead Overhead (84.3°C) Toluene-Water Column->Overhead Vapors Bottoms Bottoms (106.2°C) Pure Piperidine Column->Bottoms Liquid Separator Phase Decanter Overhead->Separator Waste Aqueous Waste Separator->Waste Heavy Phase Recycle Toluene Recycle Separator->Recycle Light Phase Recycle->Column Reflux

Mechanistic workflow of toluene-mediated azeotropic distillation for piperidine dehydration.

  • Setup: Charge the distillation reactor with the piperidine-water mixture. Add toluene (typically at a 1.2:1 mass ratio relative to the mixture)[7].

  • Distillation: Initiate heating under normal atmospheric pressure.

    • Validation Check: The column overhead temperature must stabilize at exactly 84.3 °C[7]. This confirms the toluene-water azeotrope is successfully carrying water out of the reactor.

  • Phase Separation: Route the overhead condensate into a phase decanter.

    • Validation Check: Visually confirm two distinct layers. The heavy phase is wastewater; the light phase is toluene[7].

  • Reflux: Continuously drain the heavy aqueous phase to waste and reflux the light toluene phase back into the column[7].

  • Product Isolation: Once water is exhausted, the overhead temperature will rise. The pure piperidine product remains in the column bottoms at 106.2 °C[7].

SOP 3: Separation of Pyridine via CO2 Salt Formation

Mechanism: Piperidine (aliphatic secondary amine) is highly nucleophilic and reacts with CO2 to form a solid carbonate salt. Pyridine (aromatic tertiary amine) is chemically inert to CO2 under these conditions, allowing mechanical separation[2][8].

  • Solvent Addition: Dilute the piperidine/pyridine mixture in an organic solvent (e.g., diethyl ether or a halogenated hydrocarbon) at a 1:1 to 3:1 mass ratio[2][8].

  • CO2 Sparging: Bubble dry CO2 gas through the mixed solution at room temperature[8].

    • Validation Check: A dense white precipitate (piperidine carbonate) will rapidly form[2]. Continue sparging until no further precipitation is observed.

  • Filtration: Cool the mixture to 10-20 °C to maximize precipitation, then filter the solid[2]. The unreacted pyridine remains completely in the filtrate.

  • Liberation: Suspend the solid piperidine carbonate in water. Add a strong base (e.g., concentrated NaOH solution) to dissociate the salt and liberate the free piperidine[2][8].

    • Validation Check: The solid will dissolve, and a distinct organic liquid layer (free piperidine) will separate from the aqueous phase.

  • Final Polish: Extract the liberated piperidine, dry over KOH (using SOP 1), and distill to yield >99.9% pure piperidine[2][8].

Sources

Validation & Comparative

Validating Target Engagement of 4-(Difluoromethylidene)piperidine Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-(difluoromethylidene)piperidine scaffold has emerged as a promising motif in medicinal chemistry, particularly in the design of kinase inhibitors and other targeted therapeutics. Its unique stereoelectronic properties can confer desirable attributes such as enhanced metabolic stability and target affinity. However, a critical step in the development of these compounds is the rigorous validation of their engagement with the intended biological target in a cellular context. This guide provides a comparative analysis of three orthogonal, state-of-the-art methodologies for confirming and characterizing the target engagement of 4-(difluoromethylidene)piperidine ligands: the Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling, and Kinase Inhibition Assays.

This document is designed to be an in-depth technical resource, moving beyond mere procedural descriptions to elucidate the rationale behind experimental choices and to present a framework for data interpretation. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to generate robust and reliable data, thereby accelerating their drug discovery programs.

Cellular Thermal Shift Assay (CETSA): A Label-Free Approach to Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the detection of ligand-target interactions in a native cellular environment without the need for chemical modification of the compound or the target protein.[1][2] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[1] Binding of a 4-(difluoromethylidene)piperidine ligand to its target protein can alter the protein's conformational stability, leading to a change in its melting temperature (Tm).

Causality Behind Experimental Choices in CETSA

The choice to employ CETSA is often driven by the desire to confirm target engagement in a physiologically relevant setting, such as intact cells or even tissues.[3] This is particularly crucial for 4-(difluoromethylidene)piperidine ligands, as their cellular uptake, metabolism, and interaction with endogenous cofactors can significantly influence their binding affinity to the target. By assessing target engagement in live cells, CETSA provides a more accurate representation of the compound's behavior in a biological system compared to assays using purified proteins.

The experimental workflow of CETSA involves treating cells with the ligand of interest, followed by heating the cells to a range of temperatures. The key readout is the amount of soluble target protein remaining at each temperature, which is typically quantified by Western blotting or mass spectrometry.[4][5] A shift in the melting curve of the target protein in the presence of the ligand is indicative of target engagement.

Experimental Protocol: Western Blot-Based CETSA

  • Cell Culture and Treatment:

    • Culture target cells to 70-80% confluency.

    • Treat cells with varying concentrations of the 4-(difluoromethylidene)piperidine ligand or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Harvest and resuspend cells in a suitable buffer.

    • Aliquot cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a mild lysis buffer.

    • Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.

  • Protein Quantification and Analysis:

    • Quantify the total protein concentration in the soluble fractions.

    • Analyze equal amounts of soluble protein by SDS-PAGE and Western blotting using a primary antibody specific for the target protein.

    • Quantify the band intensities to generate a melting curve.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis A Seed and culture cells B Treat with 4-(Difluoromethylidene)piperidine ligand A->B C Harvest and aliquot cells B->C D Heat at various temperatures C->D E Cell lysis and centrifugation D->E F Western Blot of soluble fraction E->F G Quantify and plot melting curve F->G

Data Presentation and Interpretation

The primary output of a CETSA experiment is a set of melting curves. The temperature at which 50% of the protein has aggregated (Tagg) is determined for both the vehicle- and ligand-treated samples. A shift in the Tagg (ΔTagg) indicates ligand binding.

CompoundTarget KinaseCell LineΔTagg (°C)
DFMP-Kinase-Inhibitor-1 Kinase XHEK293+ 4.2
DFMP-Kinase-Inhibitor-2 Kinase XHEK293+ 1.5
Vehicle Control Kinase XHEK2930

Note: The data in this table is representative and intended for illustrative purposes.

A larger positive ΔTagg generally suggests a higher affinity interaction or a more significant conformational change upon binding. Isothermal dose-response fingerprint (ITDRF) CETSA can be performed to determine the cellular EC50 of target engagement.[6]

Photoaffinity Labeling: Covalently Capturing the Target

Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify and characterize direct binding partners of a small molecule.[5] This method involves the use of a photoaffinity probe, which is a derivative of the 4-(difluoromethylidene)piperidine ligand that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or a clickable alkyne).[3]

Causality Behind Experimental Choices in Photoaffinity Labeling

The decision to use photoaffinity labeling is often made when the direct molecular target of a phenotypically active 4-(difluoromethylidene)piperidine compound is unknown or needs to be unequivocally confirmed. PAL provides a covalent and therefore permanent link between the ligand and its target, enabling stringent purification and identification of the binding protein(s).

The design of the photoaffinity probe is a critical step. The photoreactive group and the reporter tag must be installed at a position on the 4-(difluoromethylidene)piperidine scaffold that does not significantly perturb its binding to the target. Structure-activity relationship (SAR) data is invaluable in guiding this design process.

Experimental Protocol: Photoaffinity Labeling with a Diazirine Probe

  • Probe Synthesis:

    • Synthesize a 4-(difluoromethylidene)piperidine-based photoaffinity probe containing a diazirine moiety and a terminal alkyne for click chemistry.

  • Cell Treatment and Photolabeling:

    • Treat cells with the photoaffinity probe.

    • Irradiate the cells with UV light (e.g., 365 nm) to activate the diazirine, leading to the formation of a reactive carbene that covalently crosslinks to the target protein.

  • Cell Lysis and Click Chemistry:

    • Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide reporter tag to the alkyne-modified probe-protein conjugate.

  • Enrichment and Identification:

    • Enrich the biotinylated proteins using streptavidin-coated beads.

    • Elute the captured proteins and identify them by mass spectrometry.

PAL_Workflow cluster_probe Probe & Labeling cluster_enrichment Enrichment cluster_identification Identification A Treat cells with photoaffinity probe B UV irradiation to crosslink A->B C Cell lysis and click chemistry B->C D Enrichment with streptavidin beads C->D E Elution and SDS-PAGE D->E F Mass spectrometry identification E->F

Data Presentation and Interpretation

The primary data from a photoaffinity labeling experiment is a list of proteins identified by mass spectrometry. To distinguish true targets from non-specific binders, a competition experiment is crucial. In this control experiment, cells are co-incubated with the photoaffinity probe and an excess of the unmodified parental 4-(difluoromethylidene)piperidine ligand. A significant reduction in the labeling of a protein in the competition experiment strongly suggests that it is a specific target.

Protein IDSpectral Counts (Probe Alone)Spectral Counts (Probe + Competitor)% Reduction
Kinase X 1501590%
Protein Y 25238%
Protein Z 80756%

Note: The data in this table is representative and intended for illustrative purposes.

Kinase Inhibition Assays: Quantifying Functional Modulation

For 4-(difluoromethylidene)piperidine ligands designed as kinase inhibitors, biochemical kinase inhibition assays are essential for quantifying their potency and selectivity. These assays directly measure the ability of the compound to inhibit the catalytic activity of the target kinase.

Causality Behind Experimental Choices in Kinase Inhibition Assays

The primary reason for conducting kinase inhibition assays is to obtain a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). This data is critical for establishing structure-activity relationships (SAR) and for optimizing lead compounds. A wide range of assay formats are available, including those that measure the consumption of ATP or the formation of the phosphorylated product.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Assay Setup:

    • In a multi-well plate, add the target kinase, the kinase-specific substrate, and varying concentrations of the 4-(difluoromethylidene)piperidine inhibitor.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

  • ATP Depletion and Luminescence Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Add Kinase Detection Reagent to convert the newly formed ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence, which is proportional to the amount of ADP formed and thus to the kinase activity.

    • Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis A Combine kinase, substrate, and inhibitor B Initiate reaction with ATP A->B C Stop reaction and deplete ATP B->C D Generate luminescent signal C->D E Measure luminescence D->E F Plot dose-response curve and calculate IC50 E->F

Data Presentation and Interpretation

The output of a kinase inhibition assay is a dose-response curve from which the IC50 value is derived. It is often beneficial to profile potent inhibitors against a panel of kinases to assess their selectivity.

CompoundTarget KinaseIC50 (nM)
DFMP-Kinase-Inhibitor-1 Kinase X15
DFMP-Kinase-Inhibitor-1 Kinase Y>1000
DFMP-Kinase-Inhibitor-1 Kinase Z250

Note: The data in this table is representative and intended for illustrative purposes.

A lower IC50 value indicates higher potency. A large difference in IC50 values between the target kinase and other kinases indicates good selectivity.

Comparative Summary and Concluding Remarks

The validation of target engagement is a multifaceted process, and the choice of methodology should be guided by the specific research question at hand.

MethodPrincipleKey AdvantagesKey Limitations
CETSA Ligand-induced thermal stabilizationLabel-free, applicable in intact cells and tissuesNot all binding events cause a thermal shift, lower throughput for Western blot detection
Photoaffinity Labeling Covalent crosslinking via a photoreactive probeUnambiguous identification of direct targetsRequires synthesis of a probe, potential for steric hindrance
Kinase Inhibition Assay Measurement of catalytic activityQuantitative measure of potency (IC50), high-throughputIn vitro assay may not fully reflect cellular activity

For the development of 4-(difluoromethylidene)piperidine ligands, a multi-pronged approach is recommended. CETSA can provide initial confirmation of target engagement in a cellular context. For novel compounds with unclear targets, photoaffinity labeling can be employed for target identification. Finally, for kinase inhibitors, robust biochemical assays are indispensable for quantifying potency and selectivity. By integrating the data from these orthogonal approaches, researchers can build a comprehensive and compelling case for the mechanism of action of their compounds, ultimately paving the way for successful preclinical and clinical development.

References

  • Das, S., & Brahmachari, G. (2013). Ni(ClO4)2.6H2O: An efficient catalyst for one-pot synthesis of densely functionalized piperidine scaffolds via multicomponent reaction in ethanol at room temperature. Signpost. Open Access J. Organic Biomolecular Chem., 1, 33-46.
  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. (2025). BenchChem.
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2025). ChemMedChem, 20(15), e202500298.
  • Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. (2021). Journal of Medicinal Chemistry, 64(16), 12163–12180.
  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. (2025). BenchChem.
  • Photoaffinity labeling in target- and binding-site identification. (n.d.). Future Medicinal Chemistry.
  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2025). Molecules, 30(10), 2215.
  • Drug Discovery - Inhibitor. (n.d.). Chemical-Kinomics.
  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (n.d.).
  • Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. (n.d.). European Journal of Medicinal Chemistry, 124, 946–958.
  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. (2013). Molecules, 18(9), 10456–10480.
  • Analgesic activity of alkyl piperidine deriv
  • SAR of 4-hydroxypiperidine and Hydroxyalkyl Substituted Heterocycles as Novel p38 Map Kinase Inhibitors. (2000). Bioorganic & Medicinal Chemistry Letters, 10(11), 1261–1264.
  • 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. (n.d.). Journal of Medicinal Chemistry.
  • Antimicrobial and antioxidant activities of piperidine derivatives. (2015). African Journal of Pharmacy and Pharmacology, 9(29), 741-751.
  • Synthesis and biological screening of 4-(1-pyrrolidinyl)
  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024). Blumberg Institute.
  • Design and synthesis of piperine-based photoaffinity probes for revealing potential targets of piperine in neurological disease. (n.d.).
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). Archiv der Pharmazie, 358(11), e2500298.
  • Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. (2013). Bioorganic & Medicinal Chemistry Letters, 23(9), 2736–2741.
  • Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. (2025).
  • Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. (2024). Chemical Science, 15(34), 13035–13043.
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2025). ChemMedChem, 20(15), e202500298.
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). Molecules, 30(9), 1938.
  • The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. (n.d.).
  • 4,4-disubstituted piperidine high-affinity NK1 antagonists: Structure-activity rel
  • Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Tre
  • Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. (2011). PLoS ONE, 6(10), e26459.
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). Molecules, 30(9), 1938.

Sources

A Comparative Guide to Cross-Reactivity Profiling of 4-(Difluoromethylidene)piperidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The 4-(difluoromethylidene)piperidine scaffold has emerged as a privileged structure in modern medicinal chemistry. Its unique combination of a three-dimensional piperidine core, which can improve physicochemical properties like solubility, and the electron-withdrawing difluoromethylidene group, which can modulate pKa and metabolic stability, makes it an attractive starting point for designing potent and selective drug candidates.[1][2] However, as with any small molecule inhibitor, achieving target selectivity is a paramount challenge. Unintended interactions with other proteins, known as off-target effects or cross-reactivity, can lead to adverse drug reactions or misleading structure-activity relationship (SAR) data.

This guide provides an in-depth comparison of cross-reactivity profiles for representative compounds within this class. We will explore the causality behind experimental choices for assessing selectivity and provide detailed, field-proven protocols for key assays. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to design and interpret robust cross-reactivity studies, ultimately leading to the development of safer and more effective therapeutics.

The Imperative of Early and Broad Cross-Reactivity Profiling

In drug discovery, early identification of off-target liabilities is critical for mitigating the risk of late-stage attrition.[3] The piperidine moiety is a common feature in many approved drugs but can also interact with a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[4][5] The introduction of fluorine can further alter a compound's interaction profile, for instance, by lowering basicity, which has been correlated with reduced affinity for the hERG potassium channel, a key cardiotoxicity liability.[1]

Therefore, a systematic, tiered approach to screening is essential. Initial broad panel screens, such as the Eurofins SafetyScreen44™, provide a wide-angle view of potential interactions across diverse target families.[3][6] Hits from these primary screens can then be followed up with more detailed dose-response studies to confirm activity and determine potency (IC50 or Ki). For kinase inhibitors, comprehensive profiling across the kinome is standard practice to ensure selectivity.[7][8]

Comparative Analysis of Representative Compounds

To illustrate the principles of cross-reactivity analysis, we present data for three representative, structurally related 4-(difluoromethylidene)piperidine derivatives. Compound A is based on a reported selective Dopamine D4 receptor antagonist, while Compounds B and C are hypothetical analogs designed to explore how minor structural modifications can significantly alter the selectivity profile.[9][10]

Compound Structures:

  • Compound A: A 4,4-difluoropiperidine derivative with a phenoxymethyl side chain, optimized for Dopamine D4 receptor antagonism.[10]

  • Compound B: A hypothetical analog with a modified aryl ether, designed to probe interactions with other GPCRs.

  • Compound C: A hypothetical analog incorporating a hinge-binding motif, designed to have primary activity against a protein kinase.

The following tables summarize the cross-reactivity data for these compounds when tested at a standard screening concentration of 10 µM in a broad safety panel and a focused kinase panel.

Table 1: Broad Safety Panel Profiling Results (% Inhibition at 10 µM)

Target ClassTargetCompound ACompound BCompound CRationale for Inclusion
GPCR Dopamine D498% 25%5%Primary target for Compound A[9][10]
Dopamine D22%15%2%Key selectivity indicator for D4 antagonists
Serotonin 5-HT2A5%68% 12%Common off-target for CNS-active compounds
Histamine H13%45%8%Common off-target for CNS-active compounds
Adrenergic α1A<1%18%3%Cardiovascular liability assessment
Ion Channel hERG (K+ Channel)8%15%11%Critical cardiotoxicity assessment[1]
NaV1.5 (Na+ Channel)4%9%6%Cardiovascular & neurological liability
CaV1.2 (Ca2+ Channel)<1%5%2%Cardiovascular liability assessment
Enzyme COX-12%3%1%Common NSAID-related off-target
PDE4D21%6%7%Phosphodiesterase off-target assessment
Transporter Dopamine (DAT)10%12%4%Neurotransmitter reuptake assessment

Data for Compounds B and C are representative and for illustrative purposes.

Table 2: Kinase Selectivity Profiling (% Inhibition at 1 µM)

Kinase FamilyTarget KinaseCompound ACompound BCompound CRationale for Inclusion
TK LCK3%8%95% Primary target for Compound C
SRC5%12%88% Closely related off-target for LCK inhibitors
EGFR<1%2%15%Common tyrosine kinase off-target
ABL12%4%35%Important off-target in oncology
CMGC CDK21%3%18%Cell cycle kinase off-target
AGC PKA4%5%9%Common serine/threonine kinase off-target
CAMK CAMK2D6%11%14%Calcium-regulated kinase off-target
Lipid Kinase PI3Kα2%7%22%Key signaling pathway off-target

Data are representative and for illustrative purposes.

Analysis of Profiles
  • Compound A demonstrates high selectivity for its intended target, the Dopamine D4 receptor, with minimal interaction (>90% inhibition) with other targets in the panel at a high concentration.[9][10] This is the desired profile for a tool compound or clinical candidate.

  • Compound B , with a minor structural change, loses potency at the D4 receptor but picks up significant off-target activity at the Serotonin 5-HT2A and Histamine H1 receptors. This polypharmacology could be detrimental, leading to side effects, or could be intentionally designed for a multi-target therapeutic.

  • Compound C shows a classic kinase inhibitor profile. It is potent against its primary target (LCK) and a closely related kinase (SRC) but shows moderate activity against other kinases (ABL1, PI3Kα). This highlights the need to assess selectivity across the entire kinome to understand the full spectrum of a compound's activity.[11]

Experimental Methodologies: Self-Validating Protocols

To ensure the trustworthiness and reproducibility of cross-reactivity data, robust and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for two of the most common assay formats used in selectivity profiling.

Kinase Selectivity Profiling via ADP-Glo™ Luminescent Assay

This protocol describes a method to quantify kinase activity by measuring the amount of ADP produced in the enzymatic reaction. It is a universal assay applicable to nearly any kinase.[12][13]

Causality: The ADP-Glo™ assay is a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. This is crucial because high background ATP levels would obscure the signal from the newly generated ADP. Second, the ADP is converted back into ATP, which then fuels a luciferase reaction, producing light. The amount of light is directly proportional to the amount of ADP produced, and thus to the kinase activity.

Kinase_Assay_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A Dispense Compound/Vehicle (e.g., 25 nL in DMSO) B Add Kinase + Buffer (2.5 µL) A->B C Incubate (10 min, RT) B->C D Add Substrate + ATP (2.5 µL) C->D E Incubate (60 min, RT) D->E F Add ADP-Glo™ Reagent (5 µL, Depletes ATP) E->F Stop Reaction G Incubate (40 min, RT) F->G H Add Kinase Detection Reagent (10 µL, Converts ADP to ATP + Light) G->H I Incubate (30 min, RT) H->I J Read Luminescence (Plate Reader) I->J

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Compound Plating: In a 384-well assay plate, dispense 25 nL of test compounds (typically a 10 mM stock in DMSO, for a final assay concentration of 10 µM) or DMSO vehicle control.

  • Kinase Addition: Add 2.5 µL of 2X kinase/buffer solution to each well.

  • Pre-incubation: Gently mix and incubate the plate for 10 minutes at room temperature to allow the compound to interact with the kinase.

  • Reaction Initiation: Add 2.5 µL of 2X substrate/ATP solution to initiate the kinase reaction. The final volume is 5 µL.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and simultaneously catalyzes a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

GPCR Off-Target Profiling via Radioligand Competition Binding Assay

This protocol is the gold standard for determining the affinity of a test compound for a specific receptor. It measures the ability of an unlabeled test compound to displace a radioactive ligand ('radioligand') that is known to bind to the target receptor.[15][16]

Causality: The principle is based on competitive equilibrium binding. A fixed concentration of high-affinity radioligand and receptor-containing membranes are incubated with varying concentrations of the test compound. If the test compound binds to the same site as the radioligand, it will compete for binding, reducing the amount of radioactivity associated with the membranes. The concentration of test compound that displaces 50% of the specific radioligand binding is the IC50 value.

GPCR_Assay_Workflow cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection A Prepare Assay Buffer B Prepare Receptor Membranes C Prepare Radioligand Solution (e.g., [3H]-Spiperone) D Prepare Test Compound Dilutions E Combine Buffer, Membranes, Radioligand, and Compound in 96-well plate F Incubate to Equilibrium (e.g., 90 min, 25°C) E->F G Rapidly Filter Plate Contents (Glass Fiber Filtermat) F->G Terminate Reaction H Wash Filtermat to Remove Unbound Radioligand G->H I Dry Filtermat H->I J Add Scintillation Cocktail I->J K Count Radioactivity (Scintillation Counter) J->K

Caption: Workflow for a GPCR Radioligand Binding Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, a suspension of cell membranes expressing the target receptor, a working solution of the radioligand (at a concentration near its Kd), and serial dilutions of the test compound.

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + Radioligand + Vehicle.

    • Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a known unlabeled ligand.

    • Test Compound: Membranes + Radioligand + Test Compound (at various concentrations).

  • Incubation: Incubate the plate, typically for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.[15]

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Drying and Counting: Dry the filtermat, place it in a sample bag, add liquid scintillation cocktail, and seal.

  • Data Acquisition: Count the radioactivity on each filter spot using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The 4-(difluoromethylidene)piperidine scaffold holds significant promise for the development of novel therapeutics. However, realizing this potential requires a deep and early understanding of a compound's selectivity profile. As demonstrated, minor chemical modifications can dramatically shift off-target activities, underscoring the necessity of comprehensive screening. By employing a tiered screening strategy and utilizing robust, validated protocols like the ADP-Glo™ kinase assay and radioligand binding assays, drug discovery teams can make more informed decisions, prioritize compounds with the highest likelihood of success, and build a strong data package to support preclinical development. This commitment to rigorous cross-reactivity assessment is fundamental to the scientific integrity of any drug discovery program.

References

  • Promega Corporation. (n.d.). ADP Glo Protocol.
  • Eurofins Discovery. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Beck, M., et al. (2016). A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(3), 271-281. [Link]

  • East Port. (n.d.). Technologies to Study Kinases. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 261–276. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Structural Biology Center @ Bridge. (n.d.). Radio Ligands Binding Assay. Retrieved from [Link]

  • Laggner, C., et al. (2012). Assay conditions for GPCR radioligand competition binding assays. ResearchGate. [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Products and Services. Retrieved from [Link]

  • Yuldashev, S. M., et al. (2023). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Folia Medica, 65(4), 629–638. [Link]

  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932–4946. [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Zafrani, Y., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemistryOpen, 5(5), 453–463. [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - FR. Retrieved from [Link]

  • Roda, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5417. [Link]

  • Anastassiadis, T., et al. (2013). Inhibitor selectivity profiling. ResearchGate. [Link]

  • Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(7), 986–994. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • van der Wijk, T., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 1022442. [Link]

Sources

Comparative Biological Effects of Cis vs. Trans Substituted Piperidines: A Structural and Pharmacological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a critical juncture in lead optimization: the stereochemical triage of saturated heterocycles. Substituted piperidines are ubiquitous in medicinal chemistry, appearing in everything from blockbuster antidepressants to cutting-edge targeted protein degraders (PROTACs). However, the biological activity of a piperidine derivative is rarely a simple function of its 2D connectivity.

The relative stereochemistry—specifically the cis vs. trans relationship of substituents around the ring—dictates the 3D conformation of the molecule. Because piperidines predominantly adopt chair conformations, a simple cis to trans flip fundamentally alters whether a pharmacophore is projected equatorially (minimizing 1,3-diaxial interactions) or axially. This spatial divergence directly governs receptor binding affinity, isoform selectivity, and functional efficacy.

This guide objectively compares the biological performance of cis and trans piperidine isomers across diverse therapeutic contexts, providing the mechanistic rationale and experimental protocols necessary to evaluate them.

Mechanistic Basis: Conformational Dynamics & Spatial Profiling

Before evaluating biological data, we must establish the physical causality behind stereoisomeric divergence. The 3D geometry of substituted piperidines is governed by the minimization of steric strain—specifically 1,3-diaxial interactions and A^1,3 (allylic) strain [1].

When a piperidine ring is substituted, the cis and trans isomers adopt distinct chair conformations to achieve thermodynamic stability. For example, in a 1,4-disubstituted piperidine, the trans isomer typically forces one substituent into an axial position and the other into an equatorial position. Conversely, the cis isomer can adopt a di-equatorial conformation. This results in vastly different "maximum widths" of the molecule, determining whether the ligand can physically enter a target protein's binding pocket.

G A Substituted Piperidine Core B Cis-Isomer (e.g., 1,4-disubstituted) A->B C Trans-Isomer (e.g., 1,4-disubstituted) A->C D Wider Spatial Profile (Max width ~4.1 Å) B->D E Narrow Spatial Profile (Max width ~2.5 Å) C->E F MAO-A Selective Inhibition D->F Steric fit G MAO-B Selective Inhibition E->G Cavity entry

Fig 1. Stereoselective discrimination of MAO isoforms driven by spatial profiles of cis/trans piperidines.

Case Studies: Biological Divergence of Cis/Trans Isomers

Case Study A: Enzyme Isoform Selectivity (MAO-A vs. MAO-B)

A textbook example of stereoselective biology is found in 1-propargyl-4-styrylpiperidines, which act as Monoamine Oxidase (MAO) inhibitors. Research demonstrates that geometric isomers of these piperidines can perfectly discriminate between structurally related enzyme isoforms[2].

  • The Causality: The cis isomer has a maximum width of ~4.1 Å, which perfectly complements the wider active site of human MAO-A. However, it is physically too wide to enter the narrower entrance cavity of MAO-B. The trans isomer, with a maximum width of only 2.5 Å, easily accesses the MAO-B pocket, resulting in profound selectivity[2].

Table 1: MAO Inhibition by 1-Propargyl-4-styrylpiperidine Isomers

StereochemistryMax Width (Å)hMAO-A IC₅₀ (µM)hMAO-B IC₅₀ (µM)Primary Target
Cis Isomer~4.1 Å0.045 >100MAO-A
Trans Isomer~2.5 Å>1000.120 MAO-B

Data summarized from structural analyses of MAO inhibitors[2].

Case Study B: Targeted Protein Degradation (BCL6 Degraders)

In the development of molecular glues and PROTACs, binding affinity is necessary but insufficient for biological activity; the ligand must project an "exit vector" at the precise angle required to recruit an E3 ligase.

Recent optimization of BCL6 degraders highlighted a striking Structure-Activity Relationship (SAR) centered on 3-hydroxy-5-methyl piperidines[3].

  • The Causality: The cis-3,5-substituted (3R,5S) piperidine degrader (CCT373566) achieved sub-nanomolar degradation of BCL6. The opposite cis-enantiomer (3S,5R) maintained identical binding affinity (TR-FRET) but failed to degrade the target, proving the exit vector was misaligned. Furthermore, switching to the trans-isomers resulted in a complete loss of degradation capability[3].

Table 2: BCL6 Degradation Profile of 3,5-Substituted Piperidines

Compound CoreStereochemistryTarget Binding (TR-FRET IC₅₀)BCL6 Degradation (Dₘₐₓ)Biological Outcome
CCT373566Cis (3R,5S)< 5 nM> 90% Potent Degrader
CCT373567Cis (3S,5R)< 5 nM< 10%Binder Only (No Degradation)
Trans-Analog ATrans (3R,5R)> 50 nM0%Inactive
Trans-Analog BTrans (3S,5S)> 50 nM0%Inactive

Data adapted from BCL6 in vivo degradation studies[3].

Case Study C: Direct Renin Inhibitors

In the pursuit of oral direct renin inhibitors, high-throughput screening identified a weakly active racemic cis-configured 3,5-disubstituted piperidine. X-ray crystallography revealed that only the cis-(3S,5R)-enantiomer bound the active site[4]. The cis geometry was strictly required to allow the sec-butyl group to make hydrophobic interactions with the S1′ pocket while the terminal ethoxyethane group occupied the S2′ pocket. Trans variants disrupted this dual-pocket occupancy[4].

Experimental Workflows: A Self-Validating System

To prevent false-positive SAR assumptions, the evaluation of piperidine stereoisomers requires a self-validating experimental loop. You cannot test biological function without first proving absolute stereochemical purity, and you cannot test functional efficacy (like degradation) without first proving baseline target engagement.

Workflow S1 Diastereoselective Synthesis S2 Chiral SFC Separation S1->S2 Resolves cis/trans S3 Target Binding (TR-FRET) S2->S3 Pure isomers S4 Functional Assay (e.g., Degradation) S3->S4 Exit vector check

Fig 2. Self-validating workflow for evaluating piperidine stereoisomers.

Protocol 1: Isolation and Conformational Validation of Isomers

Causality: Standard reverse-phase HPLC often fails to resolve diastereomers of saturated heterocycles due to similar polarities. Supercritical Fluid Chromatography (SFC) leverages chiral stationary phases to exploit minute 3D spatial differences.

  • Synthesis & Separation: Synthesize the substituted piperidine core (e.g., via epoxide ring-opening, which naturally yields a mixture of cis/trans isomers based on the Fürst-Plattner principle[1]). Purify the crude mixture using preparative Chiral SFC (e.g., Chiralpak AD-H column, CO₂/MeOH mobile phase).

  • NMR Validation (Critical Step): Do not rely solely on synthesis predictive models. Perform 1D ¹H-NMR and 2D NOESY.

    • Calculate the J-coupling constants of the ring protons. Axial-axial couplings will present as large doublets of triplets (J > 11 Hz), confirming the relative positioning[5].

    • Use NOESY cross-peaks to definitively assign cis vs trans based on through-space proximity of the substituents.

Protocol 2: Orthogonal Biological Evaluation (Binding vs. Function)

Causality: As seen in the BCL6 case, an isomer may bind perfectly but fail functionally. We must decouple affinity from efficacy.

  • Target Engagement (TR-FRET):

    • Incubate recombinant target protein with a fluorescently tagged tracer ligand and the purified cis or trans piperidine isomer.

    • Measure the displacement of the tracer (decrease in FRET signal) to calculate the Kᵢ or IC₅₀. This confirms whether the isomer physically fits into the pocket (e.g., distinguishing MAO-A vs MAO-B cavity entry).

  • Functional Readout (Cellular HiBiT Assay for Degraders):

    • Express a HiBiT-tagged target protein in a relevant cell line (e.g., HEK293).

    • Treat cells with varying concentrations of the cis and trans isomers for 24 hours.

    • Lyse cells, add LgBiT and furimazine substrate, and measure luminescence. A loss of signal confirms that the isomer's specific 3D geometry successfully recruited the E3 ligase complex for ubiquitination.

Conclusion

The biological evaluation of substituted piperidines is fundamentally an exercise in 3D spatial engineering. As demonstrated by MAO inhibitors and BCL6 degraders, the choice between a cis and trans isomer is not merely an optimization step—it is often a binary switch between a highly efficacious drug and an inactive compound. Researchers must employ rigorous chiral separation and orthogonal functional assays to ensure that the unique conformational footprint of each isomer is accurately mapped to its biological target.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Difluoromethylidene)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our comprehensive guide on the proper handling and disposal of 4-(Difluoromethylidene)piperidine. As researchers and drug development professionals, your safety and the integrity of our environment are paramount. This document provides in-depth, actionable guidance rooted in established safety protocols and an understanding of the compound's chemical nature. While a specific Safety Data Sheet (SDS) for 4-(Difluoromethylidene)piperidine was not located, the procedures outlined here are synthesized from the known hazards of its core components: the piperidine ring and the organofluorine group.

The piperidine moiety is associated with significant health hazards, including flammability, corrosivity, and toxicity upon contact, inhalation, or ingestion[1][2][3][4]. The presence of the difluoromethylidene group places this compound in the category of organofluorines. Many organofluorine compounds are noted for their environmental persistence[5][6]. Therefore, the disposal of this compound requires a meticulous and informed approach.

Section 1: Core Safety Principles & Hazard Assessment

Before any handling or disposal procedures begin, a thorough understanding of the potential hazards is essential. The following table summarizes the anticipated properties and hazards based on related chemical structures.

Property Anticipated Characteristic Rationale & Primary Concerns
Physical State Likely a solid or liquid at room temperature.Based on similar piperidine derivatives[7].
Flammability Highly Flammable Liquid and Vapor. The piperidine ring is highly flammable[1][2][7]. Vapors can travel to an ignition source and flash back[8].
Toxicity Toxic. Harmful if swallowed, toxic in contact with skin, and toxic if inhaled[2][3][4].Piperidine and its derivatives are known to be toxic[1][2][3].
Corrosivity Corrosive. Causes severe skin burns and eye damage[1][2][3].The basic nitrogen in the piperidine ring contributes to its corrosive nature.
Reactivity Reacts with strong oxidizing agents, acids, bases, acid anhydrides, and acid chlorides[1][7].Store away from incompatible materials to prevent vigorous or explosive reactions.
Environmental Persistent. Organofluorine compounds are known for their persistence in the environment[5][6].Improper disposal can lead to long-term environmental contamination. Thermal degradation may be required for destruction but can create persistent byproducts[9][10].
Personal Protective Equipment (PPE): Your First Line of Defense

There is no substitute for rigorous adherence to PPE protocols. Before handling 4-(Difluoromethylidene)piperidine, ensure you are equipped with the following[11]:

  • Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes[11][12].

  • Hand Protection: Use chemically resistant gloves. Nitrile rubber is a common choice, but always consult a glove compatibility chart for the specific solvent being used[1][8][12].

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential. For larger quantities or spill response, a chemical-resistant suit may be necessary[8][12].

  • Respiratory Protection: All handling must occur in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required[12].

Section 2: Waste Management & Disposal Workflow

The guiding principle for the disposal of 4-(Difluoromethylidene)piperidine is to treat it as a halogenated hazardous chemical waste [13][14]. Adherence to your institution's Environmental Health and Safety (EHS) guidelines, as well as local and national regulations, is non-negotiable[11].

Waste Characterization and Segregation

Proper segregation is critical for both safety and cost-effective disposal.

  • Designation: This compound must be classified as a halogenated organic waste .

  • Segregation: Keep this waste stream separate from non-halogenated organic solvents. Mixing them will require the entire volume to be treated as more expensive and stringently regulated halogenated waste[13][14][15].

  • EPA Waste Codes: Spent solvents containing this type of compound may fall under EPA hazardous waste codes such as F001 or F002 for spent halogenated solvents[16].

The following diagram illustrates the decision-making process for proper waste stream management.

DisposalWorkflow Disposal Decision Workflow for 4-(Difluoromethylidene)piperidine A Waste Generation (Pure compound, solutions, or contaminated materials) B Is the waste liquid or solid? A->B C Liquid Waste Stream B->C Liquid D Solid Waste Stream (Contaminated gloves, wipes, glassware) B->D Solid E Is it mixed with non-halogenated solvents? C->E G Collect in a separate, properly labeled HALOGENATED solid waste container. D->G F Collect in a designated, properly labeled HALOGENATED liquid waste container. E->F No J Segregate from non-halogenated waste. Label as HALOGENATED waste. E->J Yes H Container Management: - Keep container closed. - Use secondary containment. - Store in a designated, ventilated area. F->H G->H I Arrange for pickup by licensed hazardous waste disposal service via your institution's EHS office. H->I J->F

Caption: Waste Disposal Decision Workflow

Step-by-Step Disposal Protocol
  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. The container must have a secure screw-top cap.

  • Labeling: As soon as the first drop of waste is added, label the container clearly with "Hazardous Waste," the full chemical name "4-(Difluoromethylidene)piperidine," and the approximate concentration and volume.

  • Waste Collection:

    • Liquid Waste: Carefully pour the waste into the designated halogenated liquid waste container using a funnel. Avoid splashing.

    • Solid Waste: Place all contaminated materials, such as gloves, absorbent pads, and empty vials, into a designated solid hazardous waste container[11].

    • "Empty" Containers: Containers that held the pure compound are not truly empty. They must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). This rinsate is hazardous and must be collected in the halogenated liquid waste container[11]. After rinsing, deface the original label and dispose of the container according to your institution's policy.

  • Storage: Keep the waste container tightly sealed when not in use[11][15]. Store it in a well-ventilated, designated hazardous waste storage area, away from heat, sparks, open flames, and incompatible materials[1][11]. Employ secondary containment (e.g., a chemical-resistant tub) to mitigate leaks[11].

  • Final Disposal: The final disposal must be conducted by a licensed professional waste disposal service[11][17]. Contact your institution's EHS department to schedule a pickup. Do not pour this chemical down the drain[14]. The material should be sent to a licensed chemical destruction plant or be disposed of by controlled incineration with flue gas scrubbing[17].

Section 3: Emergency Procedures - Spill Management

In the event of a spill, a swift and correct response is critical to ensure personnel safety and minimize environmental impact.

Spill Response Protocol
  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[11]

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment. This compound is expected to be highly flammable[3].

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the lab and contact your EHS office immediately.

  • Assemble PPE: Before attempting any cleanup, don the full PPE as described in Section 1.1.

  • Containment:

    • For small spills, cover the liquid with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad[3][7]. Do not use combustible materials like paper towels.

    • Sweep up the absorbed material carefully using non-sparking tools and place it into a designated hazardous waste container[3][17].

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Documentation: Report the spill to your supervisor and EHS office, and complete any required incident reports.

The following diagram outlines the logical flow of actions during a spill event.

SpillResponse Emergency Spill Response Protocol A Spill Occurs B ALERT personnel EVACUATE immediate area A->B C Remove all IGNITION SOURCES A->C D Is the spill large or small? B->D C->D E Don full PPE D->E Small & Manageable K EVACUATE LABORATORY CALL EHS/EMERGENCY RESPONSE D->K Large or Uncontrolled F Contain spill with inert absorbent material (e.g., sand, vermiculite) E->F G Collect absorbed material using non-sparking tools F->G H Place waste in labeled hazardous waste container G->H I Decontaminate spill area H->I J Report incident to Supervisor and EHS I->J

Caption: Spill Response Workflow

By adhering to these rigorous safety and disposal protocols, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety, and when in doubt, consult your institution's EHS department.

References

  • My Goldschmidt. (n.d.). Insights into the fate of precursors and novel PFAS using organofluorine mass budgets across diverse media.
  • Thermo Fisher Scientific. (2015, February 2). SAFETY DATA SHEET: 4-Methylpiperidine.
  • University of Toronto. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and.
  • Wikipedia. (n.d.). Organofluorine chemistry.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-(4-FLUORO-PHENYL)-PIPERIDINE.
  • TSpace. (n.d.). Organofluorine compounds in the environment, analysis, sources and fate.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PIPERIDINE.
  • Antibodies.com. (n.d.). 4-Piperidinopiperidine.
  • Thermo Fisher Scientific. (2023, March 16). SAFETY DATA SHEET: Piperidine.
  • LCGC International. (2023, February 1). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Piperidinopiperidine, tech., 95%.
  • Princeton University. (n.d.). 7.2 Organic Solvents - Environment, Health and Safety.
  • BOC Sciences. (2025, October 1). What are the storage conditions for different types of fluorinated pharmaceutical intermediates?.
  • University of Louisville. (2025, August 22). chemical waste management: combining compatible used organic solvents.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Carl Roth. (2024, May 7). SAFETY DATA SHEET: Piperidine.
  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Sigma-Aldrich. (n.d.). 4-(difluoromethyl)piperidine hydrochloride.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Difluoromethylidene)piperidine
Reactant of Route 2
4-(Difluoromethylidene)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.